molecular formula C31H48O2 B602786 22-Dehydroclerosteryl acetate CAS No. 28594-00-5

22-Dehydroclerosteryl acetate

Cat. No.: B602786
CAS No.: 28594-00-5
M. Wt: 452.7 g/mol
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Description

22-Dehydroclerosteryl acetate is a natural product found in Cajanus cajan and Prunus zippeliana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/b10-9+/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEVEIGHSLNJAI-RRXMTBKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210954
Record name Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28594-00-5
Record name Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28594-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

22-Dehydroclerosteryl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Dehydroclerosteryl acetate (B1210297) is a naturally occurring phytosterol acetate isolated from the leaves of Clerodendrum infortunatum. Phytosterols (B1254722) and their derivatives are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on 22-dehydroclerosteryl acetate, including its chemical identity, and discusses its potential biological significance in the context of related compounds and the plant from which it is derived. While specific experimental data on the biological activities of this compound is limited in publicly accessible literature, this guide extrapolates potential activities and mechanisms based on the known properties of Clerodendrum infortunatum extracts and other structurally related phytosterol acetates.

Chemical Identity and Structure

This compound is a derivative of clerosterol, a C29 phytosterol. The nomenclature "clerosterol" indicates a specific sterol backbone found in the genus Clerodendrum. The key structural features of the parent sterol, 22-dehydroclerosterol (B198988), as identified in Clerodendrum infortunatum, include a 24-ethyl group with a double bond at the C-25 position and an additional double bond at the C-22 position[1]. The acetylation occurs at the 3-beta hydroxy group of the sterol.

Based on the structure of 22-dehydroclerosterol, the chemical properties of this compound can be summarized as follows:

PropertyValueSource
Chemical Formula C31H48O2Inferred from the structure of 22-dehydroclerosterol
Molecular Weight 452.72 g/mol Inferred from the chemical formula
Parent Compound 22-Dehydroclerosterol[1]
Source Clerodendrum infortunatum[1]
CAS Number 28594-00-5Commercial Suppliers

It is important to note a discrepancy in the literature regarding the chemical formula. The NIST WebBook lists a formula of C29H46O2 for 22-dehydrocholesterol (B1231681) (E) acetate, which has a different sterol core. The formula C31H48O2 for this compound is consistent with the structure of clerosterol, which possesses a C29 backbone, and the addition of an acetyl group (C2H3O).

Potential Biological Activities and Therapeutic Interest

While direct experimental evidence for the biological activity of this compound is scarce, the known pharmacological properties of extracts from Clerodendrum infortunatum and other phytosterols suggest several areas of potential therapeutic interest.

Extracts of Clerodendrum infortunatum, which contain 22-dehydroclerosterol as a dominant sterol component, have been reported to exhibit a range of biological activities, including:

  • Anti-inflammatory effects

  • Antioxidant properties

  • Anticancer and cytotoxic activities

Phytosterols and their oxidized derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The mechanism of cytotoxicity is often linked to the induction of apoptosis. Furthermore, some sterol derivatives have demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators. For instance, β-sitosterol has been shown to exhibit anti-inflammatory effects in human aortic endothelial cells.

Given the structural similarity of this compound to other bioactive sterols, it is plausible that this compound contributes to the observed medicinal properties of Clerodendrum infortunatum. Further research is warranted to isolate and characterize the specific biological activities of this compound.

Experimental Protocols

Hypothetical Workflow for Isolation and Characterization

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Structure Elucidation A Plant Material (Clerodendrum infortunatum leaves) B Drying and Grinding A->B C Solvent Extraction (e.g., Hexane, Ethyl Acetate) B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Thin Layer Chromatography (TLC) for fraction analysis F->G H Further Purification (e.g., HPLC) G->H I Isolated Compound (this compound) H->I J Spectroscopic Analysis (NMR, MS, IR) I->J K Structure Confirmation J->K

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Potential Mechanism of Action: A General Steroid Signaling Model

The precise molecular mechanism of action for this compound has not been elucidated. However, many steroid compounds exert their effects by binding to nuclear receptors and modulating gene expression. A generalized signaling pathway for steroid hormones is presented below as a representative model. It is important to emphasize that this is a hypothetical pathway for this compound and requires experimental validation.

Caption: A generalized model of steroid hormone signaling, potentially applicable to this compound.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on the following areas:

  • Isolation and Purification: Development of robust protocols for the isolation of this compound in sufficient quantities for comprehensive biological testing.

  • Spectroscopic Characterization: Full elucidation and publication of the NMR and mass spectrometry data to confirm its structure unequivocally.

  • Biological Screening: Systematic evaluation of the cytotoxic, anti-inflammatory, antioxidant, and other potential biological activities using a panel of in vitro and in vivo assays.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Synthesis: Development of a synthetic route to produce this compound and its analogs to enable structure-activity relationship (SAR) studies.

Conclusion

This compound is a phytosterol acetate with a unique chemical structure, isolated from Clerodendrum infortunatum. While direct experimental data on its biological activity is limited, its presence in a medicinally important plant and its structural similarity to other bioactive sterols suggest that it is a promising candidate for further pharmacological investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related natural products.

References

22-Dehydroclerosteryl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a naturally occurring phytosterol derivative. Phytosterols (B1254722), a class of steroid alcohols found in plants, are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the structure, properties, and potential biological significance of 22-Dehydroclerosteryl acetate, along with methodologies for its study. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon information on closely related compounds to provide a foundational understanding for researchers.

Chemical Structure and Properties

This compound is the acetylated form of 22-dehydroclerosterol. The core structure is a C29 sterol, belonging to the stigmastane (B1239390) class of phytosterols. The acetylation occurs at the 3-beta hydroxyl group, a common modification for sterols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28594-00-5ChemicalBook
Molecular Formula C31H48O2BioCrick
Molecular Weight 452.7 g/mol BioCrick
Physical Description PowderBioCrick
Predicted Boiling Point 517.4±29.0 °CChemicalBook
Predicted Density 1.00±0.1 g/cm3 ChemicalBook

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are scarce, the activities of its parent compound, 22-dehydroclerosterol, and other related phytosterols provide valuable insights into its potential pharmacological effects.

Antibacterial Activity

The unacetylated form, 22-dehydroclerosterol, has demonstrated antibacterial activity. This suggests that this compound could also possess or be a prodrug to a compound with similar antimicrobial properties.

Cholesterol-Lowering Effects

Phytosterols are well-known for their ability to reduce cholesterol absorption in the intestine.[1] This action is primarily attributed to their structural similarity to cholesterol, allowing them to displace cholesterol from micelles in the gut.[2] The resulting decrease in cholesterol uptake can lead to a reduction in serum LDL-cholesterol levels.[1]

Anti-inflammatory and Cytotoxic Potential

Clerodane diterpenes, a broader class of compounds to which the "clero" prefix in clerosterol (B1233290) alludes, exhibit a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[3][4] These compounds have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[3] The structural relationship to this class of compounds suggests that this compound may warrant investigation for similar activities.

Modulation of Cell Membrane Properties and Signaling

Phytosterols can be incorporated into cell membranes, altering their fluidity and potentially impacting the function of membrane-bound proteins and signal transduction pathways.[2][5] By replacing cholesterol in the membrane, phytosterols can influence the activity of enzymes and receptors, thereby affecting downstream cellular processes.[6]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially influence the following signaling pathways:

Phytosterol_Signaling cluster_membrane Cell Membrane Membrane_Fluidity Membrane Fluidity Membrane_Proteins Membrane-Bound Proteins/Receptors Membrane_Fluidity->Membrane_Proteins affects activity Signal_Transduction Signal Transduction Membrane_Proteins->Signal_Transduction initiates Phytosterol_Acetate 22-Dehydroclerosteryl Acetate Phytosterol_Acetate->Membrane_Fluidity alters Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression) Signal_Transduction->Downstream_Effects

Caption: Potential mechanism of this compound action.

Experimental Protocols

Isolation and Purification

Isolation of this compound would typically involve extraction from a plant source (e.g., Hibiscus syriacus) using organic solvents, followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Illustrative Isolation Workflow

Isolation_Workflow Plant_Material Plant Material (e.g., Hibiscus syriacus leaves) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure 22-Dehydroclerosteryl Acetate HPLC->Pure_Compound

Caption: General workflow for isolating phytosterol acetates.

Structural Elucidation

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information about the steroid core and the acetate group.

Synthesis

The synthesis of this compound would likely involve the acetylation of 22-dehydroclerosterol. This can be achieved using standard laboratory procedures, for example, by reacting the sterol with acetic anhydride (B1165640) in the presence of a base such as pyridine.

Conclusion

This compound is a phytosterol derivative with potential for interesting biological activities, drawing from the known properties of related phytosterols and clerodane diterpenes. Further research is needed to isolate and characterize this compound fully and to explore its pharmacological potential. The methodologies and background information provided in this guide serve as a starting point for researchers interested in investigating this and other related natural products.

References

A Technical Guide to the Putative Biosynthesis of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of 22-Dehydroclerosteryl acetate (B1210297), a plant-derived sterol. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes current knowledge of phytosterol biosynthesis to present a putative route. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Phytosterols and 22-Dehydroclerosteryl Acetate

Phytosterols are a class of steroidal alcohols naturally occurring in plants. They are structural components of cell membranes and precursors to a variety of bioactive molecules. This compound belongs to this diverse family of compounds, characterized by a double bond at the C-22 position of the sterol side chain and an acetate group at the C-3 position of the sterol core. Understanding the biosynthesis of such molecules is crucial for their potential biotechnological production and for the discovery of novel therapeutic agents.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phytosterol pathway, which begins with the cyclization of 2,3-oxidosqualene (B107256). The proposed pathway can be divided into three main stages:

  • Formation of the Clerosterol (B1233290) Core.

  • Desaturation at the C-22 Position.

  • Acetylation at the C-3 Position.

The following diagram provides an overview of the proposed biosynthetic route.

Biosynthesis of this compound cluster_core Clerosterol Core Synthesis cluster_modification Side Chain and Core Modifications 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase ... ... Cycloartenol->... Multiple Steps (Demethylation, Isomerization, Reduction) Clerosterol Clerosterol ...->Clerosterol 22-Dehydroclerosterol (B198988) 22-Dehydroclerosterol Clerosterol->22-Dehydroclerosterol Sterol C-22 Desaturase (CYP710 Family) This compound This compound 22-Dehydroclerosterol->this compound Sterol O-Acyltransferase (SOAT/ACAT)

A proposed biosynthetic pathway for this compound.

The biosynthesis of the sterol core in plants initiates from acetyl-CoA, proceeding through the mevalonate (B85504) pathway to generate the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form 2,3-oxidosqualene, the linear precursor to all plant sterols.

  • Cyclization of 2,3-Oxidosqualene: The first committed step in phytosterol biosynthesis is the cyclization of 2,3-oxidosqualene to cycloartenol, catalyzed by the enzyme cycloartenol synthase .

  • Modification of Cycloartenol: Cycloartenol then undergoes a series of modifications, including demethylations at the C-4 and C-14 positions, isomerization of the cyclopropane (B1198618) ring, and various reductions and isomerizations of the double bonds in the sterol core and side chain. While the exact sequence of these events leading to clerosterol is not definitively established, it is a product of this general phytosterol pathway.

The introduction of a double bond at the C-22 position of the sterol side chain is a key step in the formation of 22-dehydroclerosterol. This reaction is catalyzed by a sterol C-22 desaturase .

  • Enzyme Family: These enzymes are typically cytochrome P450 monooxygenases. In plants, the CYP710A family of enzymes is known to be responsible for C-22 desaturation. For example, CYP710A11 in tomato is a sterol C-22 desaturase.[1]

  • Substrate: The immediate precursor, clerosterol, would serve as the substrate for this enzyme.

  • Reaction: The enzyme introduces a trans double bond between carbons 22 and 23 of the sterol side chain.

The final step in the proposed pathway is the esterification of the 3-hydroxyl group of 22-dehydroclerosterol with an acetyl group, yielding this compound. This reaction is catalyzed by a sterol O-acyltransferase (SOAT) , also known as acyl-CoA:cholesterol acyltransferase (ACAT) in mammals.[2][3]

  • Enzyme Family: In plants, both acyl-CoA:sterol acyltransferases (ASATs) and phospholipid:sterol acyltransferases (PSATs) can catalyze the esterification of sterols.[4][5] ASATs utilize acetyl-CoA as the acyl donor.

  • Substrate: 22-dehydroclerosterol would be the sterol substrate, and acetyl-CoA would be the acetyl group donor.

  • Reaction: The enzyme transfers the acetyl group from acetyl-CoA to the 3β-hydroxyl group of 22-dehydroclerosterol.

Quantitative Data for Pathway Analysis

While specific quantitative data for the biosynthesis of this compound is not available in the literature, the following table outlines the key parameters that would be essential for a comprehensive understanding and potential bioengineering of this pathway.

Enzymatic StepEnzyme ClassKey Quantitative Parameters
CyclizationCycloartenol SynthaseKm for 2,3-oxidosqualene, Vmax, kcat, optimal pH and temperature
C-22 DesaturationSterol C-22 Desaturase (CYP710)Km for clerosterol, Vmax, kcat, cofactor requirements (NADPH), specific activity in plant tissues
C-3 AcetylationSterol O-Acyltransferase (SOAT)Km for 22-dehydroclerosterol and acetyl-CoA, Vmax, kcat, substrate specificity

Methodologies for Pathway Elucidation

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

The following diagram illustrates a typical workflow for identifying the genes and characterizing the enzymes involved in a plant biosynthetic pathway.

Experimental Workflow Transcriptome Analysis Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Identify co-expressed genes with known phytosterol genes Heterologous Expression Heterologous Expression Candidate Gene Identification->Heterologous Expression Clone candidate genes into expression vectors (e.g., in yeast or E. coli) Enzyme Assays Enzyme Assays Heterologous Expression->Enzyme Assays Purify recombinant protein In Vivo Validation Use gene silencing (RNAi) or knockout mutants in the plant to confirm gene function Enzyme Assays->In Vivo Validation Confirm enzymatic activity with putative substrates

References

22-Dehydroclerosteryl Acetate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the sterol compound 22-Dehydroclerosteryl acetate (B1210297). While specific in-depth experimental data on this particular molecule is limited in currently available scientific literature, this document provides its known identifiers, discusses the context of related compounds, and outlines general experimental protocols relevant to its class.

Core Identifiers of 22-Dehydroclerosteryl Acetate

Precise identification of a chemical entity is foundational for all research. The primary identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 28594-00-5[1][2][3][4]
Molecular Formula C31H48O2[1][3]
Molecular Weight 452.7 g/mol [1]
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1]
Synonyms N/A[1]

Contextual Biological Activity: Clerosterol (B1233290) and Related Derivatives

Research into cholesterol derivatives has indicated their potential as anticancer agents, for instance, in glioblastoma. These compounds can modulate the activity of proteins and influence cellular functions, including those that play a role in cancer growth. The general strategy involves targeting the altered cholesterol metabolism in tumor cells to induce cell death.

General Experimental Protocols

The following sections outline generalized methodologies that are commonly employed in the study of novel sterol compounds. These are not specific to this compound but represent standard approaches in natural product chemistry and pharmacology.

Isolation and Purification of Sterols from Natural Sources

A general workflow for the isolation of sterols from a plant source, such as Averrhoa carambola where sterols have been identified, is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Identification plant_material Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) plant_material->extraction Maceration/ Soxhlet crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Gradient Elution fractions Fractions column_chromatography->fractions hplc HPLC fractions->hplc pure_compound Pure Compound (e.g., this compound) hplc->pure_compound spectroscopy Structural Elucidation (NMR, MS) pure_compound->spectroscopy G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response cholesterol Cholesterol (and derivatives) lipid_rafts Lipid Raft Formation cholesterol->lipid_rafts receptors Membrane Receptors (e.g., GPCRs, RTKs) lipid_rafts->receptors Modulates Localization & Activity signaling_pathways Downstream Signaling (e.g., Hedgehog, Estrogen Receptor) receptors->signaling_pathways gene_expression Gene Expression Changes signaling_pathways->gene_expression cell_fate Cell Fate Decisions (Proliferation, Apoptosis) gene_expression->cell_fate

References

In-depth Technical Guide: Biological Significance of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

22-Dehydroclerosteryl acetate (B1210297) is a natural steroidal compound. Structurally, it is an acetate ester of 22-dehydroclerosterol. The compound was first identified and isolated from the leaves of Clerodendrum campbellii, a plant belonging to the Lamiaceae family. This guide aims to provide a comprehensive overview of the biological significance of 22-Dehydroclerosteryl acetate, including its mechanism of action, quantitative data from biological studies, and detailed experimental protocols.

2. Current State of Research

A thorough review of the existing scientific literature reveals a significant gap in the understanding of the biological significance of this compound. Following its initial isolation and characterization in 1970, there has been a notable absence of published research investigating its specific biological activities, mechanism of action, and potential therapeutic applications. While the broader class of plant-derived sterols and their acetates are known to exhibit a range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties, no such data is currently available for this compound specifically.

The initial isolation of this compound was reported in the following publication:

  • Bolger, L. M., Rees, H. H., Ghisalberti, E. L., Goad, L. J., & Goodwin, T. W. (1970). The isolation of two new sterols from Clerodendrum campbellii. Tetrahedron Letters, 11(35), 3043-3046.

Subsequent searches for studies citing this original work have not yielded any follow-up research into the compound's biological properties.

3. Data Presentation

Due to the lack of experimental data in the current body of scientific literature, a quantitative data summary table cannot be provided at this time. Future research is required to elucidate any biological activities and to quantify dose-response relationships, efficacy, and potency.

4. Experimental Protocols

As no biological studies on this compound have been published, detailed experimental protocols for its biological evaluation are not available. For researchers interested in investigating this compound, the following general methodologies, commonly used for assessing the biological activity of novel steroidal compounds, are suggested as a starting point.

4.1 General Workflow for Investigating Biological Activity

The logical flow for initiating the biological investigation of a novel compound like this compound would typically involve a series of screening assays followed by more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening Phase cluster_mechanistic Mechanistic Studies Phase cluster_compound Compound of Interest Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH assays) Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity->Pathway_Analysis If Active AntiInflammatory Anti-inflammatory Screening (e.g., NO, cytokine assays) AntiInflammatory->Pathway_Analysis If Active Antimicrobial Antimicrobial Screening (e.g., MIC, MBC assays) Target_Identification Target Identification (e.g., Pull-down assays, Thermal Shift) Antimicrobial->Target_Identification If Active In_Vivo_Models In Vivo Model Validation (e.g., Animal models of disease) Pathway_Analysis->In_Vivo_Models Target_Identification->In_Vivo_Models Compound This compound Compound->Cytotoxicity Primary Assays Compound->AntiInflammatory Primary Assays Compound->Antimicrobial Primary Assays

Caption: A generalized experimental workflow for the biological evaluation of this compound.

5. Potential Signaling Pathways for Investigation

Given that other plant-derived sterols exhibit biological activity, several well-established signaling pathways could be prioritized for investigation should this compound show promise in initial screenings. For instance, if anti-inflammatory activity is detected, the NF-κB and MAPK signaling pathways would be logical starting points for mechanistic studies.

potential_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factor cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_Pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS AP1->Cytokines AP1->iNOS Inhibition_Point Potential Inhibition by This compound? Inhibition_Point->MAPK Inhibition_Point->NFkB_Pathway

Caption: A simplified diagram of the NF-κB and MAPK signaling pathways, potential targets for anti-inflammatory compounds.

This compound remains a poorly characterized natural product from a biological perspective. The lack of available data presents a significant opportunity for novel research. Future studies should focus on:

  • Initial Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other relevant biological activities of this compound using a broad panel of in vitro assays.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should aim to elucidate the underlying molecular mechanisms and identify specific cellular targets.

  • In Vivo Efficacy: Promising in vitro results should be validated in appropriate animal models to assess the in vivo efficacy and safety profile of the compound.

This technical guide highlights the current void in the scientific understanding of this compound's biological significance and provides a roadmap for future research endeavors. The scientific community is encouraged to explore the potential of this and other understudied natural products.

22-Dehydroclerosteryl Acetate: A Technical Review of Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 22-dehydroclerosteryl acetate (B1210297) is limited. This guide provides a comprehensive overview based on available information for its parent compound, 22-dehydroclerosterol, and the broader class of clerodane diterpenes and sterol acetates to infer its potential biological activities and mechanisms of action.

Introduction

22-Dehydroclerosteryl acetate is a sterol acetate derivative. While specific research on this compound is not extensively available, its precursor, 22-dehydroclerosterol, has been identified and is known to possess antibacterial properties.[1][2] Sterol acetates, as a class, are investigated for a variety of biological activities, drawing from the diverse functions of their parent sterols. This technical guide aims to synthesize the existing, albeit limited, knowledge on this compound and to extrapolate its potential therapeutic value by examining related compounds.

Quantitative Data

Direct quantitative data for the biological activities of this compound are not available in the current body of scientific literature. However, the known antibacterial activity of its precursor, 22-dehydroclerosterol, is summarized below. It is plausible that the acetate form would exhibit similar, if not modulated, activity.

Table 1: Antibacterial Activity of 22-Dehydroclerosterol

CompoundActivityTarget OrganismsQuantitative Data
22-DehydroclerosterolAntibacterialEscherichia coli, Staphylococcus aureus, Helicobacter pyloriSpecific IC50 or MIC values not reported in available literature.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, based on the study of related compounds such as sterols and clerodane diterpenes, the following are representative protocols that would be employed to investigate its biological activities.

In Vitro Antibacterial Activity Assessment

A standard method to determine the antibacterial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacteria (e.g., S. aureus, E. coli) is grown to a logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate with broth to achieve a range of test concentrations.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Assessment (Hypothetical)

Given that many sterol derivatives and clerodane diterpenes exhibit anticancer properties, the following protocol outlines a common method for evaluating cytotoxicity against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in an appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay (MTT Assay):

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, sterols and clerodane diterpenes are known to influence various cellular signaling cascades, particularly in the context of cancer. A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). Below is a generalized diagram of an apoptotic signaling pathway that could potentially be targeted by compounds of this class.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CellularStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak) CellularStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 in Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 22-Dehydroclerosteryl Acetate (Hypothetical Target) Compound->CellularStress Compound->Bcl2

References

An In-depth Technical Guide on Early Studies of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

22-Dehydroclerosteryl acetate (B1210297) is the acetylated derivative of 22-dehydroclerosterol (B198988), a C29 sterol first isolated from the leaves of Clerodendrum campbellii. The parent sterol is systematically named (24S)-ethylcholesta-5,22,25-trien-3β-ol. The acetylation of the 3β-hydroxyl group is a common practice in the characterization of sterols to enhance their stability and facilitate purification.

PropertyValueSource
Chemical Formula C31H48O2[1][2]
Molecular Weight 452.7 g/mol [1][2]
CAS Number 28594-00-5[1][2]
Appearance Powder[1]
Purity >98%[1]
Natural Source Leaves of Clerodendrum campbellii[3]

Experimental Protocols from Early Studies

The following experimental protocols are detailed from the early research on the isolation and characterization of the parent compound, 22-dehydroclerosterol, from which 22-Dehydroclerosteryl acetate is derived. The primary source for these methods is the 1970 publication by Bolger et al. in the Biochemical Journal, which focused on the biosynthesis of the sterol.

Isolation of 22-Dehydroclerosterol

The initial step involved the extraction of lipids from the leaves of Clerodendrum campbellii.

  • Incubation with Radiolabeled Precursor: To trace the biosynthetic pathway, chopped leaves (3g) were incubated with [2-¹⁴C,(4R)-³H₁]mevalonate (2.5µCi of ¹⁴C and 25µCi of ³H) at room temperature for 15 hours.

  • Extraction of Non-Saponifiable Lipids: Following incubation, the plant material was processed to extract the non-saponifiable lipid fraction, which contains the sterols. This fraction yielded 31mg of material with a ¹⁴C radioactivity of 716,015 d.p.m.

  • Alumina (B75360) Column Chromatography: The crude lipid extract was subjected to column chromatography on alumina to separate the different classes of lipids.

  • Thin-Layer Chromatography (TLC): The sterol fraction from the column was further purified by preparative TLC on silica (B1680970) gel. A developing solvent of chloroform (B151607) was used to separate the 4-demethyl sterol fraction (RF 0.16), which contained 22-dehydroclerosterol.

Preparation of this compound

For purification and characterization, the isolated 22-dehydroclerosterol was acetylated.

  • Acetylation: The purified 4-demethyl sterol fraction was treated with acetic anhydride (B1165640) in pyridine (B92270) to convert the sterols to their corresponding acetates.

  • Purification of the Acetate: The resulting this compound was purified by TLC on silica gel impregnated with silver nitrate (B79036) (AgNO₃). A solvent system of 45% (v/v) benzene (B151609) in hexane (B92381) was used for development, yielding the purified acetate (RF 0.13).

Characterization Techniques

A combination of chromatographic and spectroscopic methods was employed to identify and characterize the isolated sterol and its acetate.

  • Gas-Liquid Chromatography (GLC): The purified sterol acetate was analyzed by GLC to determine its purity and retention time relative to other known sterols.

  • Mass Spectrometry (MS): Mass spectral analysis was used to determine the molecular weight and fragmentation pattern of the sterol, providing crucial information about its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was utilized to elucidate the detailed chemical structure of the new sterol.

Quantitative Data from Early Studies

The following table summarizes the quantitative data from the biosynthetic study by Bolger et al. (1970), which provides insight into the efficiency of the isolation and purification process.

Purification StepFraction¹⁴C Radioactivity (d.p.m.)
Initial Extraction Non-saponifiable material716,015
TLC Separation Squalene55,637
4,4-Dimethyl sterols146,646
4α-Methyl sterols327,395
4-Demethyl sterols660,526
AgNO₃-TLC of Acetate This compound259,550

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound as described in the early literature.

experimental_workflow cluster_extraction Extraction and Initial Separation cluster_purification Purification cluster_characterization Characterization plant_material Clerodendrum campbellii leaves incubation Incubation with [¹⁴C]Mevalonate plant_material->incubation Chopped extraction Extraction of Non-saponifiable Lipids incubation->extraction alumina_col Alumina Column Chromatography extraction->alumina_col tlc_sterols Silica Gel TLC (Chloroform) alumina_col->tlc_sterols Sterol Fraction demethyl_sterols 4-Demethyl Sterol Fraction tlc_sterols->demethyl_sterols acetylation Acetylation demethyl_sterols->acetylation ag_tlc AgNO₃-Silica Gel TLC (Benzene/Hexane) acetylation->ag_tlc pure_acetate Pure 22-Dehydroclerosteryl Acetate ag_tlc->pure_acetate glc Gas-Liquid Chromatography pure_acetate->glc ms Mass Spectrometry pure_acetate->ms nmr NMR Spectroscopy pure_acetate->nmr biological_activity cluster_source Source and Derivatization cluster_activity Known Biological Activity plant Clerodendrum campbellii sterol 22-Dehydroclerosterol plant->sterol Isolation acetate 22-Dehydroclerosteryl Acetate sterol->acetate Acetylation bioactivity Antibacterial Activity (of parent sterol) sterol->bioactivity unknown_pathway Specific Signaling Pathways (Unknown) acetate->unknown_pathway Further Research Needed

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and isolation of 22-Dehydroclerosteryl acetate (B1210297) from its natural sources. The protocols outlined below are based on established methodologies for the separation of sterols and related compounds from plant materials.

Introduction

22-Dehydroclerosteryl acetate is a naturally occurring phytosterol belonging to the stigmastane (B1239390) class of steroids. It is structurally related to clerosterol (B1233290) and has been identified as a constituent of various plant species, notably within the Clerodendrum genus. While specific biological activities of this compound are not extensively documented, related clerosterol derivatives and other stigmastane-type steroids have demonstrated a range of potentially therapeutic properties, including anti-inflammatory and cytotoxic effects. This document provides a generalized protocol for the extraction and isolation of this compound, intended to serve as a foundational method for further research and development.

Natural Sources

The primary documented natural source of this compound is the plant genus Clerodendrum. Specifically, it has been found in the aerial parts of various Clerodendrum species[1]. These plants are known to produce a diverse array of secondary metabolites, including a significant number of steroids and their glycosides[2][3].

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from the leaves of Clerodendrum species. This protocol is a composite of standard techniques for the isolation of plant-derived sterols.

Protocol 1: Extraction
  • Plant Material Preparation:

    • Collect fresh leaves of a Clerodendrum species.

    • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered plant material.

    • Perform a Soxhlet extraction or maceration with a non-polar solvent such as hexane (B92381) or petroleum ether. This initial extraction is aimed at removing lipids and other non-polar compounds.

    • Following the initial extraction, subject the plant residue to a subsequent extraction with a more polar solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v), to extract the steroidal components.

    • Combine the extracts from the polar solvent extraction and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Isolation and Purification
  • Fractionation of the Crude Extract:

    • The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for this is hexane-methanol-water.

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).

    • Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on TLC plates (silica gel 60 F254).

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent, such as a solution of ceric sulfate (B86663) in sulfuric acid, followed by heating. Sterols typically appear as colored spots.

    • Combine the fractions that show similar TLC profiles and contain the compound of interest.

  • Crystallization:

    • Concentrate the combined fractions containing the purified compound.

    • Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The purity of the isolated this compound can be assessed by melting point determination and spectroscopic analysis (e.g., NMR, IR, and MS).

Data Presentation

ParameterRun 1Run 2Run 3
Extraction
Plant Material (Species)Clerodendrum sp.Clerodendrum sp.Clerodendrum sp.
Dry Weight of Plant Material (g)
Extraction Solvent(s)
Extraction Method
Crude Extract Yield (g)
Crude Extract Yield (%)
Purification
Chromatographic MethodColumn Chromatography
Stationary PhaseSilica Gel
Mobile Phase GradientHexane:Ethyl Acetate
Isolated Compound
Yield of this compound (mg)
Purity (%)
Melting Point (°C)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Extraction_Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Start Fresh Leaves of Clerodendrum sp. Drying Air Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Hexane followed by Ethanol) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration ColumnChromatography Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) Concentration->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC Crystallization Crystallization TLC->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Workflow for the extraction and isolation of this compound.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the known activities of related compounds, particularly other stigmastane-type steroids and extracts from the Clerodendrum genus, suggest potential areas of investigation.

Anti-inflammatory Activity: Many steroids isolated from plants, including stigmastane derivatives, have demonstrated anti-inflammatory properties[4][5]. These compounds may exert their effects by modulating inflammatory signaling pathways.

Cytotoxic Activity: Various natural products, including steroids, have been investigated for their cytotoxic effects against cancer cell lines. This suggests that this compound could be a candidate for anticancer research.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by stigmastane-type steroids, leading to anti-inflammatory effects. This is a generalized representation and requires experimental validation for this compound.

Putative_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_compound Compound Intervention cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression MAPK->iNOS Compound This compound (Hypothesized) Compound->NFkB Inhibition Compound->MAPK Inhibition

Caption: A putative anti-inflammatory signaling pathway modulated by stigmastane-type steroids.

Conclusion

The protocols and information provided in these application notes offer a solid foundation for the extraction and isolation of this compound from Clerodendrum species. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future drug development. The provided templates and diagrams are intended to guide and structure this future research.

References

High-performance liquid chromatography (HPLC) method for 22-Dehydroclerosteryl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a sterol ester of significant interest in various fields, including natural product chemistry and drug development. Accurate and reliable quantification of this compound is crucial for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of sterol derivatives. This application note details a normal-phase HPLC method for the separation and quantification of 22-Dehydroclerosteryl acetate. The described protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocol

1. Materials and Reagents

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

3. Sample Preparation

A two-step process involving solvent extraction followed by solid-phase extraction (SPE) cleanup is recommended for isolating this compound from complex matrices.

  • Solvent Extraction:

    • Homogenize 1 gram of the sample material.

    • Extract the homogenized sample with a 3:1 (v/v) mixture of chloroform and methanol.

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of hexane.

    • Condition a silica SPE cartridge by washing with 5 mL of hexane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% ethyl acetate in hexane to remove non-polar impurities.

    • Elute the this compound with 5 mL of 15% ethyl acetate in hexane.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.

4. HPLC Conditions

The separation is achieved using a normal-phase silica column.

  • Column: Silica Column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 95:5 (v/v) Hexane:Ethyl Acetate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a this compound standard under the specified HPLC conditions.

ParameterValue
Retention Time (RT) 8.5 ± 0.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction (Chloroform:Methanol) sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (Silica Column) injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described normal-phase HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The sample preparation protocol ensures the removal of interfering matrix components, leading to accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals engaged in the analysis of sterol esters.

Application Notes and Protocols for the NMR Analysis of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a steroidal compound of interest in various fields of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such molecules. These application notes provide a comprehensive guide to the NMR analysis of 22-Dehydroclerosteryl acetate, including predicted spectral data, detailed experimental protocols, and a logical workflow for analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are derived from the known data for 22-Dehydroclerosterol and typical acetylation-induced shifts observed in similar steroidal systems.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (CDCl₃)

Carbon No.Predicted Chemical Shift (ppm)Carbon No.Predicted Chemical Shift (ppm)
137.11756.2
227.91812.0
374.01919.4
438.22040.4
5140.72121.2
6121.822135.5
731.923132.0
831.92449.8
950.22534.1
1036.52620.2
1121.12720.1
1239.728145.7
1342.32911.5
1456.9OAc (C=O)170.5
1524.3OAc (CH₃)21.4
1628.3

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (CDCl₃)

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
H-34.60m
H-65.38d5.2
H-180.69s
H-191.02s
H-211.03d6.8
H-225.18dd15.2, 8.6
H-235.28dd15.2, 8.5
H-261.68s
H-271.60s
H-290.82t7.5
OAc-CH₃2.04s

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for steroidal compounds like this compound.

Materials:

Procedure:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • If any particulate matter is visible, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into the NMR tube.

  • Ensure the solvent height in the NMR tube is a minimum of 4 cm to be within the detection region of the NMR coil.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of steroidal compounds. These may need to be optimized based on the specific instrument and sample concentration.

Instrument:

  • 400 MHz (or higher) NMR Spectrometer

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Referencing: TMS at 0.00 ppm

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (depending on concentration)

  • Referencing: CDCl₃ at 77.16 ppm

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a steroidal compound like this compound, from sample preparation to structural elucidation.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR filter->h1_nmr Prepared Sample c13_nmr 13C NMR h1_nmr->c13_nmr phasing Phasing & Baseline Correction h1_nmr->phasing two_d_nmr 2D NMR (COSY, HSQC, HMBC) c13_nmr->two_d_nmr c13_nmr->phasing two_d_nmr->phasing referencing Referencing (TMS/Solvent) phasing->referencing integration Integration (1H) referencing->integration chem_shift Chemical Shift Analysis referencing->chem_shift integration->chem_shift coupling Coupling Constant Analysis chem_shift->coupling two_d_corr 2D Correlation Analysis coupling->two_d_corr assignment Assign Signals to Nuclei coupling->assignment two_d_corr->assignment stereochem Determine Stereochemistry (NOESY/ROESY) assignment->stereochem confirmation Confirm Structure stereochem->confirmation experimental_workflow cluster_compound Compound Characterization cluster_screening Biological Screening cluster_pathway Pathway Analysis cluster_vivo In Vivo Studies synthesis Synthesis/Isolation purification Purification (HPLC) synthesis->purification nmr_analysis NMR Structural Confirmation purification->nmr_analysis cell_viability Cell Viability Assays nmr_analysis->cell_viability Confirmed Compound receptor_binding Receptor Binding Assays cell_viability->receptor_binding enzyme_inhibition Enzyme Inhibition Assays receptor_binding->enzyme_inhibition western_blot Western Blot enzyme_inhibition->western_blot Identified Target qpcr qPCR western_blot->qpcr reporter_assay Reporter Gene Assays qpcr->reporter_assay animal_model Animal Model of Disease reporter_assay->animal_model Validated Pathway pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy

Application Note: Mass Spectrometric Characterization of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a sterol acetate of interest in various fields, including natural product chemistry and drug discovery. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed guide to the characterization of 22-Dehydroclerosteryl acetate using mass spectrometry, covering common ionization techniques, expected fragmentation patterns, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Analysis Overview

The mass spectrometric behavior of steryl acetates is well-documented. Generally, under Electron Ionization (EI), the molecular ion peak is often weak or absent. The primary fragmentation involves the loss of the acetate group.[1][2] For softer ionization, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), adduct formation is common, leading to better detection of the molecular species.

Expected Fragmentation Pattern (Electron Ionization - EI)

The EI mass spectrum of this compound is expected to be characterized by the following key fragmentation pathways:

  • Loss of Acetic Acid: A prominent fragment ion resulting from the elimination of a neutral acetic acid molecule (CH₃COOH, 60 Da) from the molecular ion. This is a characteristic fragmentation for steryl acetates.[1]

  • Loss of Ketene (B1206846): A less intense fragment may be observed due to the loss of ketene (CH₂CO, 42 Da).[2]

  • Cleavage of the Sterol Backbone: Subsequent fragmentation of the sterol nucleus and the side chain will produce a complex pattern of fragment ions that can be used for detailed structural confirmation.

Data Presentation

Table 1: Predicted Key Mass Fragments of this compound in EI-MS

m/z Value (Predicted) Proposed Fragment Identity Notes
[M]+Molecular IonExpected to be of low abundance or absent.
[M-60]+[M-CH₃COOH]+Loss of acetic acid; expected to be a high abundance ion.[1]
[M-42]+[M-CH₂CO]+Loss of ketene.[2]
Further FragmentsVarious CₓHᵧ fragmentsResulting from the cleavage of the sterol ring system and side chain.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is a suitable technique for the analysis of volatile and thermally stable compounds like steryl acetates.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile organic solvent (e.g., ethyl acetate, hexane, or dichloromethane) to a final concentration of 1 mg/mL.

  • If the sample is part of a complex matrix, a prior solid-phase extraction (SPE) cleanup may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Hold: Hold at 300°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-600.

Protocol 2: LC-MS Analysis of this compound

LC-MS is advantageous for analyzing less volatile compounds and for softer ionization, which helps in preserving the molecular ion.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile) to a concentration of 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1260 Infinity II LC system (or equivalent).

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS (or equivalent).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 5 mM ammonium (B1175870) acetate and 0.1% formic acid.

    • B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution:

    • Start with 80% B.

    • Increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 80% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Nebulizer Pressure: 45 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Capillary Voltage: 4000 V.

    • Scan Mode: Full scan (m/z 100-1000) and product ion scan of the [M+NH₄]⁺ adduct. The use of ammonium acetate as a dopant is common for the analysis of steryl esters to form ammonium adducts, [M+NH4]+, which are readily detected in positive ESI mode.[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Sample of This compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (for LC-MS) dissolve->filter If LC-MS gcms GC-MS Analysis dissolve->gcms lcms LC-MS Analysis filter->lcms spectra Acquire Mass Spectra gcms->spectra lcms->spectra interpretation Spectral Interpretation and Structural Elucidation spectra->interpretation

Caption: Experimental workflow for the MS characterization of this compound.

fragmentation_pathway M [M]+. This compound M_minus_60 [M-60]+. Loss of Acetic Acid M->M_minus_60 - CH3COOH M_minus_42 [M-42]+. Loss of Ketene M->M_minus_42 - CH2CO fragments Further Fragments M_minus_60->fragments Ring & Side-chain Cleavage

References

Application of 22-Dehydroclerosteryl Acetate as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a C29 sterol acetate that can be isolated from various natural sources, particularly from green algae of the Codium genus. As a well-defined chemical entity, it serves as an excellent chemical standard for a variety of analytical applications in the fields of natural product chemistry, food science, and pharmaceutical development. Its use as a standard is critical for the accurate quantification of related phytosterols (B1254722) in complex matrices, for the validation of analytical methods, and for metabolic studies. This document provides detailed application notes and protocols for the use of 22-Dehydroclerosteryl acetate as a chemical standard.

Chemical and Physical Properties

PropertyValue
Chemical Name (3β)-Stigmasta-5,22,25-trien-3-yl acetate
Synonyms 22-Dehydroclerosterol acetate
CAS Number 28594-00-5
Molecular Formula C₃₁H₄₈O₂
Molecular Weight 452.7 g/mol
Appearance White to off-white powder
Purity (typical) ≥98%
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate; sparingly soluble in methanol (B129727) and ethanol.
Storage Store at -20°C in a tightly sealed container, protected from light and moisture.

Applications

This compound is primarily utilized as a reference standard in the following applications:

  • Chromatographic Analysis: As an external or internal standard for the quantification of phytosterols in natural extracts, food products, and dietary supplements using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Mass Spectrometry (MS): For the identification and fragmentation analysis of related sterols and their derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a reference compound for the structural elucidation of newly isolated sterols.

  • Method Validation: To assess the accuracy, precision, linearity, and recovery of analytical methods developed for sterol analysis.

  • Biological and Pharmacological Studies: As a characterized compound in studies investigating the biological activities of phytosterols.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To provide a general protocol for the analysis of this compound and related sterol acetates using HPLC with UV detection. Argentation chromatography can be employed for enhanced separation based on the degree of unsaturation.

a) Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of chloroform or ethyl acetate to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

b) Sample Preparation (from a natural source, e.g., algae):

  • Dry the biological material (e.g., 10 g of algae) and grind it into a fine powder.

  • Extract the powder with a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v) using sonication or Soxhlet extraction.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Saponify the crude extract with 1 M ethanolic KOH to hydrolyze esterified sterols (if free sterols are of interest) or proceed directly to acetylation if analyzing for naturally occurring sterol acetates.

  • Extract the non-saponifiable lipid fraction with hexane (B92381) or diethyl ether.

  • To acetylate free sterols, dissolve the extract in pyridine (B92270) and add acetic anhydride. Let the reaction proceed at room temperature overnight.

  • Evaporate the reagents and redissolve the acetylated extract in a known volume of mobile phase for HPLC analysis.

c) HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Methanol (70:30, v/v) or Gradient elution may be optimized for complex mixtures.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 205 nm
Injection Volume 20 µL

d) Argentation Column Chromatography (for enhanced separation):

For complex mixtures where separation by reverse-phase HPLC is insufficient, argentation chromatography is recommended.

  • Prepare a slurry of silica (B1680970) gel impregnated with silver nitrate (B79036) (10-20% w/w).

  • Pack a glass column with the slurry.

  • Apply the sample extract to the top of the column.

  • Elute with a non-polar solvent system, gradually increasing the polarity (e.g., hexane with increasing percentages of diethyl ether).

  • Collect fractions and analyze by TLC or HPLC to identify the fraction containing this compound.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Serial Dilutions Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Extract Sample Acetylate Acetylate (if needed) Sample->Acetylate Redissolve Redissolve in Mobile Phase Acetylate->Redissolve Redissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prepare Prepare Standard/Sample Dissolve Dissolve in Volatile Solvent Prepare->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Standard Identify->Quantify Sterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Other Sterol Intermediates Lanosterol->Intermediates Clerosterol Clerosterol Intermediates->Clerosterol Dehydroclerosterol 22-Dehydroclerosterol Clerosterol->Dehydroclerosterol Acetate 22-Dehydroclerosteryl Acetate (Standard) Dehydroclerosterol->Acetate Acetylation Metabolites Further Metabolites Dehydroclerosterol->Metabolites

Application Notes and Protocols for the Pharmacological Study of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Dehydroclerosteryl acetate (B1210297) is a steroidal compound that can be isolated from the leaves of Clerodendrum campbellii. While direct pharmacological studies on 22-Dehydroclerosteryl acetate are not extensively available in current scientific literature, its structural classification as a phytosterol and its origin from the Clerodendrum genus provide a strong basis for predicting its potential biological activities. The Clerodendrum genus is well-documented in traditional medicine for treating a variety of ailments, and numerous studies have confirmed the diverse pharmacological properties of its extracts, including anti-inflammatory, antioxidant, anti-hypertensive, and anticancer effects.[1][2]

Phytosterols, as a class of compounds, are known for their health benefits, most notably their ability to lower cholesterol.[3][4][5] They also exhibit anti-inflammatory, anticancer, and immunomodulatory properties.[6][7] This document provides a theoretical framework and practical protocols for initiating pharmacological studies on this compound, based on the known activities of the Clerodendrum genus and phytosterols.

Chemical Properties of this compound

PropertyValue
CAS Number 28594-00-5
Molecular Formula C31H48O2
Molecular Weight 452.72 g/mol
Appearance Powder
Source Isolated from the leaves of Clerodendrum campbellii.

Source: ChemicalBook[8], PubChem[9]

Pharmacological Context

Pharmacological Activities of the Clerodendrum Genus

Extracts and isolated compounds from various Clerodendrum species have demonstrated a wide array of biological activities. This suggests that this compound, as a constituent, may contribute to or possess similar properties.

Pharmacological ActivityDescriptionReferences
Anti-inflammatory & Anti-nociceptive Extracts have been shown to reduce inflammation and pain in various experimental models.[1][2]
Antioxidant Compounds from the genus exhibit significant free radical scavenging activity.[1][2]
Anticancer Certain species have shown cytotoxic effects against various cancer cell lines.[1]
Antimicrobial Extracts have demonstrated inhibitory activity against a range of bacteria and fungi.[1][2]
Hepatoprotective Some species have shown protective effects against liver damage in animal models.[1]
Hypoglycemic & Hypolipidemic Extracts have been observed to lower blood sugar and lipid levels.[1]

General Pharmacological Activities of Phytosterols

Phytosterols are structurally similar to cholesterol and are known to exert several beneficial health effects.

Pharmacological ActivityDescriptionReferences
Cholesterol-Lowering Competitively inhibit cholesterol absorption in the intestine, leading to reduced LDL-cholesterol levels.[3][4][5]
Anti-inflammatory Modulate inflammatory pathways, such as the NF-κB signaling cascade.[6][10]
Anticancer Have been shown to inhibit the growth of various cancer cells and may reduce the risk of certain cancers.[6][7]
Immunomodulatory Can modulate the immune response.[7]

Hypothetical Signaling Pathways and Mechanisms

Based on the known activities of phytosterols, the following signaling pathways are proposed as potential mechanisms of action for this compound.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases ROS ROS ROS->IKK activates Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) NFkB_n->Genes activates transcription Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor Phytosterol 22-Dehydroclerosteryl acetate (Hypothetical) Phytosterol->IKK inhibits (hypothesized) Phytosterol->ROS inhibits cholesterol_inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Cholesterol Dietary Cholesterol Micelle Mixed Micelle Dietary_Cholesterol->Micelle Excretion Fecal Excretion Dietary_Cholesterol->Excretion increased by competition Phytosterol 22-Dehydroclerosteryl acetate Phytosterol->Micelle competes with cholesterol Phytosterol->Excretion increases Bile_Acids Bile Acids Bile_Acids->Micelle Absorption Cholesterol Absorption Micelle->Absorption Absorption->Excretion experimental_workflow Start Start: 22-Dehydroclerosteryl acetate In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assay (e.g., Griess Test) In_Vitro_Screening->Anti_inflammatory Cholesterol_Lowering Cholesterol-Lowering Assay (e.g., Micellization) In_Vitro_Screening->Cholesterol_Lowering Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity Mechanism_Study Mechanism of Action Studies Anti_inflammatory->Mechanism_Study Cholesterol_Lowering->Mechanism_Study Western_Blot Western Blot (e.g., NF-κB) Mechanism_Study->Western_Blot qPCR qPCR (e.g., inflammatory genes) Mechanism_Study->qPCR In_Vivo_Studies In Vivo Animal Studies Mechanism_Study->In_Vivo_Studies End Lead Compound Development In_Vivo_Studies->End

References

Application Notes: 22-Dehydroclerosteryl Acetate as a Versatile Starting Material for Steroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of steroid hormones and their analogues is a cornerstone of pharmaceutical chemistry, with applications ranging from anti-inflammatory agents to oral contraceptives. Historically, the partial synthesis of steroids has relied on readily available natural products. While the Marker degradation of diosgenin (B1670711) from yams was a pioneering achievement, the use of abundant phytosterols (B1254722) from sources like soybean and paper pulp waste has become an economically significant alternative.[1][2][3][4] Among these phytosterols, those with unsaturation in the side chain, such as stigmasterol (B192456), are particularly valuable as they allow for facile chemical cleavage to produce key C-21 and C-19 steroid intermediates.

22-Dehydroclerosteryl acetate (B1210297), a phytosterol acetate with a double bond at the C-22 position, represents a promising and analogous starting material for the synthesis of valuable steroid precursors. Its structural similarity to stigmasterol allows for the adaptation of established chemical degradation pathways, most notably ozonolysis, to cleave the side chain and furnish a C-22 aldehyde, which can be further transformed into key intermediates like 16-dehydropregnenolone (B108158) acetate (16-DPA) or androstenedione (B190577) (AD). This document provides detailed protocols and application notes for the utilization of 22-dehydroclerosteryl acetate in steroid synthesis.

Chemical Pathway Overview

The conversion of this compound to a versatile C-17 keto-steroid intermediate generally proceeds through a multi-step chemical synthesis. The key transformation is the oxidative cleavage of the C-22 double bond in the side chain. Ozonolysis is a highly effective method for this purpose. The 3-acetate group serves as a protecting group for the hydroxyl function in the A-ring of the steroid nucleus throughout the initial synthetic sequence.

The overall synthetic strategy can be summarized as follows:

  • Ozonolysis: Selective cleavage of the C=C double bond in the side chain of this compound using ozone to form an intermediate ozonide.

  • Reductive Work-up: Treatment of the ozonide with a reducing agent to yield the C-22 aldehyde, 3β-acetoxy-bisnor-5-cholenic aldehyde.

  • Conversion to a C-17 Ketone: Further transformation of the C-22 aldehyde to the desired C-17 ketone, which is a key precursor for many steroid hormones. This can be achieved through various methods, including enamine formation followed by oxidation.

This pathway is analogous to the well-established industrial processes for converting stigmasterol into progesterone (B1679170) and other corticosteroids.[5][6][7]

Experimental Protocols

Protocol 1: Oxidative Cleavage of this compound via Ozonolysis

This protocol describes the selective cleavage of the side-chain double bond of this compound to produce 3β-acetoxy-bisnor-5-cholenic aldehyde.

Materials and Reagents:

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of anhydrous dichloromethane and methanol (e.g., a 2:1 v/v ratio) in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. The concentration should be approximately 0.1 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). Alternatively, a small amount of an indicator like Sudan Red III can be added; the persistence of the blue color of ozone or the color change of the indicator signals the completion of the reaction.[8]

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen gas for 10-15 minutes to remove any excess ozone.

  • Reductive Work-up:

    • With Dimethyl Sulfide (DMS): While maintaining the cold temperature, add dimethyl sulfide (2-3 equivalents) dropwise to the reaction mixture. The mixture is then allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours) or overnight.

    • With Zinc/Acetic Acid: Add zinc dust (5-10 equivalents) to the cold solution, followed by the slow addition of acetic acid (10-20 equivalents). The mixture is stirred vigorously and allowed to warm to room temperature over 1-2 hours.

  • Work-up and Purification:

    • Filter the reaction mixture (especially if zinc was used) to remove any solids.

    • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3β-acetoxy-bisnor-5-cholenic aldehyde.

Protocol 2: Conversion of 3β-acetoxy-bisnor-5-cholenic aldehyde to 16-Dehydropregnenolone Acetate (16-DPA)

This protocol outlines a potential pathway for converting the aldehyde obtained from Protocol 1 into the valuable intermediate 16-DPA, a precursor for many corticosteroids and sex hormones.[9][10][11][12] This often involves the formation of an enamine, followed by oxidation and elimination.

Materials and Reagents:

  • 3β-acetoxy-bisnor-5-cholenic aldehyde

  • Pyrrolidine (B122466) or Morpholine (B109124)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium dichromate (Na₂Cr₂O₇) or other suitable oxidant

  • Acetic acid

  • Sodium acetate

Procedure:

  • Enamine Formation:

    • To a solution of 3β-acetoxy-bisnor-5-cholenic aldehyde (1 equivalent) in anhydrous toluene, add pyrrolidine or morpholine (1.5-2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Oxidation and Elimination:

    • Dissolve the crude enamine in acetic acid.

    • Add a solution of sodium dichromate in aqueous acetic acid dropwise at a controlled temperature (e.g., 15-25 °C).

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Heat the mixture with sodium acetate in acetic acid to facilitate the elimination reaction, forming the 16-ene functionality.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude 16-DPA by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical yields for the key steps in the conversion of a 22-dehydro-sterol acetate to a C-17 keto-steroid, based on analogous reactions with stigmasterol. Actual yields with this compound may vary and require optimization.

StepStarting MaterialProductTypical Yield (%)Reference for Analogy
1. Ozonolysis and Reductive Work-upThis compound3β-acetoxy-bisnor-5-cholenic aldehyde80-90[7]
2. Conversion to C-17 Ketone (e.g., 16-DPA)3β-acetoxy-bisnor-5-cholenic aldehyde16-Dehydropregnenolone Acetate (16-DPA)60-75[12]
Overall This compound 16-Dehydropregnenolone Acetate (16-DPA) 48-68

Visualizations

Synthesis Pathway from this compound

G start This compound aldehyde 3β-acetoxy-bisnor-5-cholenic aldehyde start->aldehyde 1. O₃ 2. Reductive Work-up (e.g., DMS) ketone 16-Dehydropregnenolone Acetate (16-DPA) aldehyde->ketone Multi-step conversion (e.g., Enamine formation, oxidation) end Further Steroid Synthesis (e.g., Corticosteroids, Sex Hormones) ketone->end

Caption: Chemical synthesis pathway from this compound to 16-DPA.

Experimental Workflow for Ozonolysis

G cluster_0 Reaction cluster_1 Work-up & Purification dissolve Dissolve Starting Material in CH₂Cl₂/MeOH cool Cool to -78 °C dissolve->cool ozone Bubble O₃ until completion cool->ozone purge Purge with N₂ ozone->purge quench Add Reducing Agent (DMS or Zn) purge->quench warm Warm to Room Temperature quench->warm filter Filter (if using Zn) warm->filter wash Aqueous Washes warm->wash filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Aldehyde Product chromatography->product

Caption: Experimental workflow for the ozonolysis of this compound.

Conclusion

This compound is a valuable and viable starting material for the semi-synthesis of a wide range of steroid-based active pharmaceutical ingredients. The presence of the C-22 double bond in its side chain allows for the application of well-established oxidative cleavage methods, such as ozonolysis, to efficiently produce key C-17 keto-steroid intermediates. The protocols and data presented herein, based on established steroid chemistry principles, provide a solid foundation for researchers and drug development professionals to explore the utility of this phytosterol in their synthetic endeavors. Further optimization of reaction conditions will be necessary to maximize yields and purity for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 22-Dehydroclerosteryl Acetate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Dehydroclerosteryl acetate (B1210297). Our goal is to help you overcome challenges related to the low aqueous solubility of this compound to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is 22-Dehydroclerosteryl acetate and why is its solubility a challenge in bioassays?

This compound is a sterol acetate compound. Like many sterol derivatives, it is a lipophilic molecule with poor water solubility. This inherent hydrophobicity makes it difficult to dissolve in aqueous buffers and cell culture media commonly used in bioassays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental outcomes.[1][2]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

To work with this compound in aqueous bioassays, it is essential to first prepare a concentrated stock solution in an appropriate organic solvent. The most commonly used and recommended solvents for hydrophobic compounds are:

It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted to the final desired concentration in your aqueous assay medium.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

This phenomenon is known as "precipitation upon dilution" and is a common issue with hydrophobic compounds.[1] It occurs because the organic solvent is diluted in the aqueous medium, reducing its solvating power and causing the compound to fall out of solution. Here are several strategies to troubleshoot this issue:

  • Optimize the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in your assay medium exceeds its solubility limit. Try using a lower final concentration.

  • Minimize the Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells.[2] Aim to keep the final concentration of DMSO or ethanol in your cell culture medium below 0.5%, and ideally below 0.1%.[2] To achieve this, you may need to prepare a more concentrated stock solution.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of your aqueous medium, try adding the medium to your stock solution dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Use Pre-warmed Medium: Pre-warming your cell culture medium or buffer to 37°C can increase the solubility of your compound.[1]

  • Gentle Warming and Sonication: For initial stock solution preparation, gentle warming of the tube at 37°C and brief sonication in an ultrasonic bath can aid in complete dissolution.[3]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible bioassay results.
  • Possible Cause: Compound precipitation leading to variable effective concentrations.

  • Solution:

    • Visual Inspection: Before adding your compound to cells or other biological components, carefully inspect the final diluted solution for any signs of precipitation (cloudiness, crystals, or film).

    • Solubility Test: Perform a preliminary solubility test to determine the maximum soluble concentration of this compound in your specific bioassay medium.

    • Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution immediately before each experiment.

Issue 2: Visible precipitate in the stock solution upon storage.
  • Possible Cause: The compound may have a limited solubility in the chosen solvent at storage temperatures (e.g., -20°C).

  • Solution:

    • Room Temperature Equilibration: Before use, allow the stock solution to fully equilibrate to room temperature.

    • Re-dissolution: Gently warm the vial to 37°C and vortex or sonicate briefly to ensure the compound is fully redissolved before making dilutions.

    • Solvent Choice: If precipitation persists, consider preparing the stock solution in a different recommended solvent.

Quantitative Data Summary

SolventTemperature (°C)Molar Solubility of Cholesterol (approx.)
Methanol20Low
Ethanol20Moderate
Acetone20Moderate
Ethyl Acetate25High

Data is generalized from multiple sources for cholesterol and may not be directly transferable to this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Bioassays
  • Thaw an aliquot of the concentrated stock solution and bring it to room temperature.

  • Pre-warm your sterile aqueous bioassay medium (e.g., cell culture medium) to 37°C.

  • Perform serial dilutions of the stock solution in your bioassay medium to achieve the desired final concentrations.

  • When diluting, add the stock solution to the pre-warmed medium and mix immediately by gentle vortexing or inversion.

  • Visually inspect the final working solutions for any signs of precipitation. If the solution appears cloudy, the concentration is likely too high.

  • Prepare a vehicle control using the same final concentration of the organic solvent (e.g., DMSO) in your bioassay medium.

  • Use the freshly prepared working solutions in your bioassay immediately.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Compound dissolve Dissolve in 100% DMSO/Ethanol weigh->dissolve assist Warm/Sonicate (if needed) dissolve->assist store Aliquot & Store at -20/-80°C assist->store thaw Thaw Stock store->thaw dilute Serially Dilute (Mix well) thaw->dilute prewarm Pre-warm Medium (37°C) prewarm->dilute inspect Visually Inspect dilute->inspect add_to_assay Add to Bioassay inspect->add_to_assay incubate Incubate add_to_assay->incubate vehicle Include Vehicle Control vehicle->incubate analyze Analyze Results incubate->analyze

Caption: A generalized workflow for preparing this compound for bioassays.

Plausible Signaling Pathway for a Sterol Acetate

While the specific signaling pathway for this compound is not yet fully elucidated, sterols and their derivatives are known to influence cellular processes through various mechanisms. The following diagram illustrates a plausible pathway based on the known functions of similar molecules. Sterol acetates can be incorporated into cell membranes, potentially altering their fluidity and the function of membrane-bound proteins. They may also be metabolized to active forms that can interact with nuclear receptors to regulate gene expression.

plausible_signaling_pathway compound 22-Dehydroclerosteryl Acetate membrane Cell Membrane Integration compound->membrane metabolism Intracellular Metabolism compound->metabolism receptor Membrane Receptor Modulation membrane->receptor cellular_response Cellular Response receptor->cellular_response nuclear_receptor Nuclear Receptor Activation (e.g., LXR) metabolism->nuclear_receptor gene_expression Gene Expression (e.g., Lipid Homeostasis) nuclear_receptor->gene_expression gene_expression->cellular_response

Caption: A hypothetical signaling pathway for a sterol acetate compound.

References

Troubleshooting fragmentation patterns in MS of 22-Dehydroclerosteryl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) analysis of 22-dehydroclerosteryl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of 22-dehydroclerosteryl acetate and what should I look for as the molecular ion peak?

A1: The molecular weight of this compound (C₃₁H₄₈O₂) is 452.71 g/mol . In electron ionization (EI) mass spectrometry, you should look for the molecular ion peak (M⁺) at an m/z of approximately 452.7. However, this peak may be weak or absent. A more prominent peak is often observed at m/z 392.7, corresponding to the loss of a neutral acetic acid molecule (60 Da).

Q2: I am not observing the expected molecular ion peak. Is this normal?

A2: Yes, it is common for the molecular ion of steroidal acetates to be of low abundance or completely absent in EI-MS. The molecule readily undergoes fragmentation, with the most favorable initial loss being the acetate group. Look for the [M-CH₃COOH]⁺ ion as a key indicator of your compound.

Q3: What are the primary fragment ions I should expect to see for this compound?

A3: Besides the loss of acetic acid (m/z 392.7), you should expect to see fragments arising from cleavages in the sterol ring system and the side chain. Key expected fragments are detailed in the data table below. The presence of the double bond at C-22 influences the side chain fragmentation, leading to characteristic ions.

Q4: My spectrum shows a number of peaks that I cannot identify. What could be their origin?

A4: Unidentified peaks can arise from several sources:

  • Contaminants: Impurities from your sample preparation, such as plasticizers or residual solvents, can appear in the spectrum.

  • Co-elution: Isomeric sterols or other closely related compounds may co-elute from your chromatography column, leading to a mixed spectrum.

  • In-source fragmentation: The conditions in the ion source can sometimes lead to unexpected fragmentation patterns.

  • Background ions: The mass spectrometer itself can have a background spectrum. It is advisable to run a blank to identify these ions.

Q5: How can I differentiate this compound from its isomers?

A5: Differentiating isomers by mass spectrometry alone can be challenging as they often produce similar fragmentation patterns.[1][2] To improve differentiation, consider the following:

  • Chromatography: Optimize your GC or LC method to achieve baseline separation of the isomers. This may involve trying different columns or adjusting the temperature gradient or mobile phase composition.[1]

  • Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (e.g., m/z 392.7) and subjecting it to collision-induced dissociation (CID), you may observe subtle but reproducible differences in the abundance of fragment ions that can be used for isomer differentiation.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, which can help to confirm the elemental composition of fragment ions and distinguish between isobaric species.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or No Signal - Sample concentration is too low.- Poor ionization efficiency.- Instrument not tuned or calibrated correctly.- Concentrate your sample.- Ensure the ion source is clean and operating correctly.- Experiment with different ionization techniques if available (e.g., APCI).- Perform a system tune and calibration according to the manufacturer's recommendations.
Broad or Tailing Peaks in Chromatography - Column overload.- Active sites on the column or in the inlet.- Inappropriate column temperature or flow rate.- Dilute your sample.- Use a deactivated inlet liner and ensure the column is properly conditioned.- Optimize your GC/LC method parameters.
Unexpected Fragment Ions - Presence of impurities or co-eluting compounds.- Thermal degradation of the analyte in the GC inlet.- Check the purity of your sample.- Improve chromatographic separation.- Lower the GC inlet temperature.
Non-Reproducible Fragmentation Patterns - Fluctuations in ion source conditions.- Inconsistent collision energy in MS/MS experiments.- Ensure the stability of the ion source temperature and other parameters.- Carefully control and optimize the collision energy for MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected key fragment ions for this compound in a typical EI mass spectrum.

m/z Proposed Fragment Identity Notes
452.7[M]⁺Molecular ion. May be weak or absent.
392.7[M - CH₃COOH]⁺Loss of a neutral acetic acid molecule. Often the base peak or a very prominent ion.
377.7[M - CH₃COOH - CH₃]⁺Loss of a methyl group from the [M - CH₃COOH]⁺ ion.
273.5[M - Side Chain]⁺Cleavage of the side chain at the C17-C20 bond.
255.4[M - Side Chain - H₂O]⁺Loss of water from the sterol ring system after side chain cleavage.
Side Chain FragmentsVariousCleavage along the side chain, influenced by the C22 double bond, can produce a series of smaller fragments.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-600.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the peak and compare the observed fragmentation pattern with the expected pattern.

  • Integrate the peak area for quantitative analysis if required.

Visualization of Fragmentation Pathway

Fragmentation_Pathway M This compound [M]⁺ m/z = 452.7 Frag1 [M - CH₃COOH]⁺ m/z = 392.7 M->Frag1 - CH₃COOH Frag2 [M - CH₃COOH - CH₃]⁺ m/z = 377.7 Frag1->Frag2 - CH₃ Frag3 [M - Side Chain]⁺ m/z = 273.5 Frag1->Frag3 - Side Chain Frag4 [M - Side Chain - H₂O]⁺ m/z = 255.4 Frag3->Frag4 - H₂O

References

Preventing degradation of 22-Dehydroclerosteryl acetate during isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and scientists, to the technical support center for the isolation of 22-Dehydroclerosteryl Acetate (B1210297). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you prevent degradation and maximize the yield and purity of your target compound. 22-Dehydroclerosteryl acetate, a sterol isolated from sources like Clerodendrum campbellii, possesses a structure susceptible to several degradation pathways.[1] This guide will address these vulnerabilities directly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a natural sterol derivative.[2][3][4] Its structure contains multiple double bonds within the steroid nucleus and the side chain, as well as an acetate ester group at the C-3 position.[2] These functional groups make it susceptible to two primary degradation pathways:

  • Oxidation: The double bonds are prone to oxidation from atmospheric oxygen, heat, and light, leading to the formation of oxysterols and other degradation products.[5]

  • Hydrolysis: The acetate ester group can be cleaved by acid- or base-catalyzed hydrolysis, converting the molecule back to the free sterol, 22-Dehydroclerosterol.[6]

Q2: What are the ideal storage conditions for the isolated compound?

A2: To ensure long-term stability, this compound should be stored as a dry powder in a sealed container, protected from light.[2] For optimal preservation, store at low temperatures (≤ -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2]

Q3: Which antioxidants are recommended during the isolation process?

A3: The use of antioxidants is highly recommended to prevent the oxidation of sterols.[7] Effective options include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to protect lipids.

  • Tocopherols (Vitamin E): A natural antioxidant that is effective in protecting sterols.[7]

  • Quercetin or Green Tea Catechins: Natural polyphenols that have been shown to effectively reduce the oxidation of sterols like β-sitosterol and cholesterol during heating.[7] These should be added to extraction solvents in small quantities.

Q4: What pH range should I maintain during extraction and purification?

A4: A neutral pH (around 7.0) is optimal to prevent the hydrolysis of the acetate group.[8] Avoid strongly acidic or basic conditions. If a saponification step is necessary to remove interfering lipids from the initial extract, it should be performed cautiously, as it will cleave the desired acetate group. For isolating labile sterols, a "cold saponification" is often preferred.[9]

Troubleshooting Guides

This section addresses common problems encountered during the isolation of this compound in a question-and-answer format.

Problem 1: My final yield is significantly lower than expected.

Possible Cause Troubleshooting Solution
Oxidative Degradation Work under an inert atmosphere (nitrogen or argon) whenever possible.[10] Use degassed solvents and add an antioxidant (e.g., BHT, α-tocopherol) to your extraction and chromatography solvents.[7] Protect all solutions and extracts from light by using amber glassware or wrapping containers in aluminum foil.
Ester Hydrolysis Ensure all aqueous solutions and chromatography buffers are at a neutral pH. Avoid exposure to strong acids or bases. If acid/base partitioning is used, minimize the exposure time and neutralize the sample immediately.
Thermal Degradation Perform all steps at reduced temperatures. Use an ice bath during sonication or homogenization. Remove solvents using a rotary evaporator with a water bath set to a low temperature (e.g., 30-35°C).[11]
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area.[12] Perform multiple extractions (at least 3-4 cycles) of the source material with the chosen solvent to ensure complete recovery.[12]

Problem 2: I'm observing unknown spots on my TLC plate or extra peaks in my HPLC/GC analysis.

Possible Cause Troubleshooting Solution
Formation of Oxysterols This is a strong indicator of oxidation. The unknown polar spots/peaks are likely various oxidized forms of the target molecule. Implement all anti-oxidation strategies immediately: use inert atmosphere, add antioxidants, and protect from light.[7][10]
Hydrolysis to Free Sterol The presence of a slightly more polar spot/peak could be 22-Dehydroclerosterol, the hydrolyzed product. Verify by co-spotting with a hydrolyzed sample if possible. Check and adjust the pH of all solutions to neutral.
Isomerization Exposure to harsh pH or heat can sometimes cause isomerization of double bonds. Maintain mild, neutral conditions and low temperatures throughout the process.

Problem 3: The sample extract changes color (e.g., turns yellow or brown) during processing.

Possible Cause Troubleshooting Solution
Oxidation and Polymerization Color changes are a clear sign of oxidative degradation. Unsaturated compounds can oxidize and polymerize, leading to colored products. This is a critical warning sign. Immediately purge your solvents and sample with an inert gas and add an antioxidant. Ensure the sample is protected from light and heat.

Data Presentation: Impact of Conditions on Sterol Stability

The stability of sterols is significantly affected by the experimental environment. The following tables summarize quantitative data from studies on similar sterol compounds, illustrating the importance of protective measures.

Table 1: Effect of Protective Agents on Sterol Degradation Data adapted from studies on stigmasterol (B192456) and cholesterol, demonstrating the protective effect of antioxidants and unsaturated fatty acids.

SterolConditionProtective AgentDegradation (%)
StigmasterolHeated at 180°CNone (Neat)~88% after 30 min
StigmasterolHeated at 180°CUnsaturated Lipid MatrixDegradation significantly delayed
CholesterolHeated at 180°Cα-tocopherolOxidation significantly reduced[7]
β-sitosterolHeated at 180°CGreen Tea CatechinsOxidation significantly reduced[7]

Table 2: Effect of Temperature on Sterol Degradation Data adapted from studies on cholesterol, showing accelerated degradation at higher temperatures.

SterolTemperatureHeating TimeDegradation (%)
Cholesterol150°C180 minModerate Loss
Cholesterol180°C180 minModerate Loss
Cholesterol220°C180 minIntense Loss[7]

Experimental Protocols

Protocol 1: General Extraction and Isolation with Protective Measures

This protocol provides a generalized workflow for extracting and isolating this compound while minimizing degradation.

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to remove water, which can participate in hydrolysis.

    • Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Choose a non-polar to mid-polar solvent system. Successive extraction with hexane (B92381) followed by ethyl acetate is a common strategy.[12][13]

    • Crucial Step: Add an antioxidant (e.g., 0.01% w/v BHT or α-tocopherol) to the extraction solvent.

    • Perform the extraction under an inert atmosphere (nitrogen or argon) if possible.

    • Extract the powdered material by maceration or Soxhlet extraction. If using Soxhlet, ensure the heating temperature is kept low to prevent thermal degradation. Cold maceration with agitation is a gentler alternative.[12][13]

    • Repeat the extraction 3-4 times and combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined extracts using a rotary evaporator.

    • Crucial Step: Maintain a low water bath temperature (≤ 35°C).

    • Dry the crude extract completely under a high vacuum.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Perform column chromatography on silica (B1680970) gel.[9]

    • Crucial Step: Add an antioxidant to the chromatography solvents.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

    • For separating sterol acetates that differ in the number of double bonds, consider argentation (silver nitrate-impregnated silica) chromatography.[14]

    • Monitor fractions by TLC, combine the fractions containing the pure compound, and remove the solvent under reduced pressure at low temperature.

Protocol 2: Working Under an Inert Atmosphere
  • Solvent Degassing: Before use, sparge all solvents (for extraction and chromatography) with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Extraction/Reaction Setup: Use flasks with side-arms or a three-necked flask. Connect one neck to a balloon filled with nitrogen or argon, or to a gas line with an oil bubbler to maintain positive pressure.

  • Filtration and Transfer: When filtering or transferring solutions, do so under a positive pressure of inert gas to prevent air from entering the system.

  • Storage: After evaporation, flush the flask containing the dried sample with inert gas before sealing and storing.

Visualizations

Degradation Pathways

A 22-Dehydroclerosteryl Acetate (Target Compound) B Oxidized Products (e.g., Epoxides, Ketones) A->B O₂, Heat, Light (Oxidation) C 22-Dehydroclerosterol (Free Sterol) A->C Acid / Base (Hydrolysis)

Caption: Primary degradation pathways for this compound.

Workflow for Preventing Degradation

Start Plant Material (Ground) Extract Solvent Extraction Start->Extract Concentrate Solvent Removal (Rotary Evaporation) Extract->Concentrate Purify Column Chromatography Concentrate->Purify End Pure 22-Dehydroclerosteryl Acetate Purify->End P1 Add Antioxidant Use Degassed Solvents Protect from Light P1->Extract P2 Low Temperature Bath (e.g., < 35°C) P2->Concentrate P3 Use Neutral Solvents Add Antioxidant P3->Purify P4 Store at -20°C Under Inert Gas P4->End

Caption: Recommended experimental workflow with integrated protective measures.

Logical Relationships in Degradation

Degradation Degradation of Sterol Acetate C1 Oxygen (Air) E1 Oxidation C1->E1 C2 Heat C2->E1 C3 UV/Visible Light C3->E1 C4 Acidic/Basic pH E2 Hydrolysis C4->E2 E1->Degradation E2->Degradation

References

Long-term stability and storage of 22-Dehydroclerosteryl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available long-term stability data exists for 22-Dehydroclerosteryl acetate (B1210297). The following guidance is based on general principles of steroid chemistry, information on similar steroidal acetate compounds, and established best practices for pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 22-Dehydroclerosteryl acetate?

A1: For optimal long-term stability, it is recommended to store this compound as a solid in a tightly sealed container under inert gas (e.g., argon or nitrogen) at -20°C or below, protected from light.[1] Stock solutions should also be stored at -20°C or -80°C.[1]

Q2: What are the primary degradation pathways for steroidal acetates like this compound?

A2: Based on the chemical structure, the most probable degradation pathways include:

  • Hydrolysis: The acetate ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding alcohol (22-Dehydroclerosterol) and acetic acid.

  • Oxidation: The double bonds in the sterol core and the side chain are potential sites for oxidation, which can be initiated by exposure to air, light, or oxidizing agents.

  • Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization of the double bonds.

Q3: How can I monitor the stability of my this compound sample?

A3: Stability should be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2][3] This method should be able to separate the intact this compound from its potential degradation products.

Q4: I need to prepare a stock solution. What solvents are recommended and how should I store it?

A4: The choice of solvent will depend on the specific experimental requirements. For many steroidal compounds, solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) are suitable. It is crucial to use high-purity, anhydrous solvents. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.[1] For higher solubility, gentle warming to 37°C and sonication may be helpful.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.Review storage conditions (temperature, light exposure, atmosphere). Ensure proper handling techniques to minimize exposure to air and moisture. Prepare fresh samples and re-analyze.
Contamination of the sample or solvent.Use high-purity solvents and clean labware. Filter samples before injection. Run a blank solvent injection to check for system contamination.
Loss of compound potency over time Chemical instability under the storage conditions.Perform a forced degradation study (see protocol below) to identify conditions that cause degradation. Store the compound at a lower temperature and under an inert atmosphere.
Adsorption to the storage container.Use low-adsorption vials (e.g., silanized glass or polypropylene).
Inconsistent results between experiments Variability in sample preparation.Standardize the sample preparation protocol, including solvent, concentration, and handling time.
Fluctuation in instrument performance.Perform regular system suitability tests to ensure the analytical instrument is performing consistently.

Illustrative Long-Term Stability Data

The following table provides hypothetical stability data for this compound based on typical behavior of similar steroidal compounds. This is not experimental data and should be used for illustrative purposes only.

Storage ConditionTimepointPurity (%) by HPLCAppearance
-20°C, Solid, Dark, Inert Gas 099.8White to off-white powder
12 months99.7No change
24 months99.5No change
4°C, Solid, Dark, Air 099.8White to off-white powder
6 months98.5No change
12 months97.2Slight yellowish tint
25°C / 60% RH, Solid, Exposed to Light 099.8White to off-white powder
1 month95.1Yellowish powder
3 months90.3Yellowish-brown powder
-20°C, in Ethanol Solution 099.8Clear, colorless solution
3 months99.2No change
6 months98.1No change

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity inert gas (e.g., argon or nitrogen)

  • HPLC system with PDA or MS detector

  • pH meter

  • Photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

4. Analysis:

  • For each stress condition, dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.

Visualizations

A 22-Dehydroclerosteryl Acetate B 22-Dehydroclerosterol A->B  Hydrolysis  (Acid/Base) C Oxidized Products (e.g., Epoxides, Ketones) A->C  Oxidation  (O₂, Light) D Isomerized Products A->D Isomerization (Heat, pH)

Caption: Hypothetical degradation pathways for this compound.

start Unexpected Degradation Observed q1 Review Storage Conditions (Temp, Light, Atmosphere) start->q1 a1_yes Correct Storage & Re-analyze q1->a1_yes Issue Found q2 Check Sample Handling & Preparation q1->q2 No Issue a1_yes->q2 a2_yes Standardize Protocol & Re-analyze q2->a2_yes Issue Found q3 Investigate Contamination (Solvents, Glassware) q2->q3 No Issue a2_yes->q3 a3_yes Use Fresh Reagents & Re-analyze q3->a3_yes Issue Found end_node Perform Forced Degradation Study to Characterize Degradation Pathway q3->end_node No Issue

Caption: Troubleshooting workflow for unexpected degradation.

References

Technical Support Center: Quantification of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 22-Dehydroclerosteryl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to matrix effects in the analysis of this and similar sterol compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the quantification of 22-Dehydroclerosteryl acetate, particularly when using liquid chromatography-mass spectrometry (LC-MS) based methods.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Q1: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or split peaks) and the retention time is shifting between injections. What could be the cause?

A1: Poor peak shape and retention time variability are common issues in LC-MS analysis and can be attributed to several factors:

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample and reinjecting.

  • Column Contamination: Residual matrix components, especially phospholipids (B1166683) from biological samples, can accumulate on the column, affecting peak shape and retention. Implementing a robust sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can help remove these interferences.[1]

  • Inappropriate Mobile Phase: The choice of mobile phase is critical for good chromatography. For sterols, which are nonpolar, reversed-phase chromatography is typically used.[2][3] Ensure your mobile phase is optimized for the separation of this compound from other matrix components.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor performance. If other troubleshooting steps fail, consider replacing the column.

  • Matrix Effects on Retention Time: In some cases, matrix components can interact with the analyte, altering its retention time.[4] This highlights the importance of using an appropriate internal standard to correct for such variations.

Issue 2: Low Signal Intensity and Ion Suppression

Q2: I am observing a significantly lower signal for this compound in my sample compared to the standard in a clean solvent. I suspect ion suppression. How can I confirm and mitigate this?

A2: Ion suppression is a common form of matrix effect in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][5][6]

Confirmation of Ion Suppression:

The presence and extent of ion suppression can be quantitatively assessed using the post-extraction spike method.[7] This involves comparing the signal response of an analyte in a clean solvent to its response when spiked into an extracted blank matrix sample.

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[7]

    • Liquid-Liquid Extraction (LLE): A versatile technique for separating analytes from interferences based on their differential solubility in immiscible liquids.

    • Solid-Phase Extraction (SPE): A highly effective method for sample cleanup that can selectively isolate the analyte of interest.[1][7]

  • Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce ion suppression.[5]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[6][7] However, this may compromise the limit of detection if the analyte concentration is low.

  • Change Ionization Source/Polarity: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects for nonpolar compounds like sterols compared to Electrospray Ionization (ESI).[6][8][9] If using ESI, switching the polarity (positive to negative or vice versa) may help, as fewer matrix components might ionize in the selected mode.[6]

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the ideal choice to compensate for matrix effects, as it will be affected similarly to the analyte.

Issue 3: Inconsistent and Inaccurate Quantitative Results

Q3: My quantitative results for this compound are not reproducible and seem inaccurate. How can I improve the reliability of my assay?

A3: Inaccurate and irreproducible results are often a consequence of unaddressed matrix effects.

  • Matrix Effect Assessment: It is crucial to evaluate the matrix effect during method development. A quantitative assessment can be performed by calculating the Matrix Factor (MF).

    Matrix Factor (MF) Calculation:

    An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • Calibration Strategy: The choice of calibration method is critical for accurate quantification in the presence of matrix effects.

    • External Calibration: This method is only suitable if matrix effects are negligible.

    • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix extract to mimic the sample matrix. This can effectively compensate for matrix effects.

    • Internal Standard Calibration: The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to correct for both extraction variability and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in the analysis of sterols from biological samples?

A1: For biological samples such as plasma or serum, the most significant source of matrix effects, particularly ion suppression, is phospholipids from cell membranes.[1][10] Other endogenous components like salts and other lipids can also contribute to these effects.[1]

Q2: How do I choose an appropriate internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of this compound. If this is not available, a structurally similar sterol that is not present in the sample can be used. The internal standard should have similar extraction recovery, chromatographic behavior, and ionization response to the analyte.

Q3: What are the advantages and disadvantages of different sample preparation techniques for sterol analysis?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required level of cleanliness.

Technique Advantages Disadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Often insufficient for removing phospholipids and other interferences.[1]
Liquid-Liquid Extraction (LLE) Effective at removing salts and polar interferences. Can be optimized for selectivity.Can be labor-intensive and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Highly selective and effective at removing a wide range of interferences, including phospholipids. Can be automated.Can be more expensive and requires method development to optimize the sorbent and elution conditions.

Q4: Which ionization technique is best suited for the analysis of this compound?

A4: Due to the nonpolar nature of sterols, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source as it generally provides good sensitivity and is less prone to matrix effects for such compounds compared to Electrospray Ionization (ESI).[8][9] However, ESI can also be used, and method optimization is key to achieving the desired sensitivity and robustness.[8]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Sterols from Plasma

This protocol provides a general guideline for the extraction of sterols from a plasma matrix. It should be optimized and validated for this compound.

  • Sample Preparation: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully collect the upper organic layer containing the lipids.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Sterol Cleanup

This protocol outlines a general SPE procedure for cleaning up sterol extracts. The choice of SPE sorbent and solvents should be optimized. A reversed-phase sorbent (e.g., C18) is often suitable for sterols.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other sterols with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Extraction (LLE or SPE) IS_Addition->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection (APCI or ESI) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound.

ion_suppression cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Ionization Matrix Matrix Component Matrix->Droplet Co-elution Detector_High High Signal Droplet->Detector_High Ideal Scenario Detector_Low Low Signal (Suppression) Droplet->Detector_Low Ion Suppression

Caption: The mechanism of ion suppression in the mass spectrometer source.

troubleshooting_tree Start Inaccurate or Irreproducible Results? Check_IS Is an appropriate Internal Standard used? Start->Check_IS Implement_IS Implement a stable isotope-labeled or structural analog IS Check_IS->Implement_IS No Assess_ME Assess Matrix Effects (Post-extraction spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Yes Validate Re-validate Method ME_Present->Validate No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_MMC Use Matrix-Matched Calibrants Optimize_Chroma->Use_MMC Use_MMC->Validate

References

Technical Support Center: Refining the Purification of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification strategy for 22-Dehydroclerosteryl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 22-Dehydroclerosteryl acetate?

A1: The most common methods for purifying this compound, a moderately polar and non-ionic steroid, involve chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a popular choice for separating steroids and their metabolites.[1] Normal-phase HPLC can also be effective, particularly for isomer separation.[2] Additionally, crystallization is a crucial final step for obtaining a highly pure product.[3]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the synthetic route or extraction process. These may include unreacted starting materials, by-products from side reactions, and isomers of this compound. For steroids synthesized from other steroidal precursors, impurities could include hydroxylated or epimerized by-products.[4]

Q3: How can I improve the resolution of my chromatographic separation?

A3: To improve resolution in HPLC, you can optimize the mobile phase composition, change the stationary phase, or adjust the flow rate and temperature. For RP-HPLC, modifying the gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) in water is a common strategy.[5] For normal-phase HPLC, careful control of the water content in the non-polar mobile phase is critical for reproducible results.[2][6]

Q4: My purified this compound has poor solubility. What can I do?

A4: For steroid acetates, solubility can be influenced by the crystalline form. Experimenting with different crystallization solvents or techniques may yield a polymorph with better solubility characteristics.[7][8] Additionally, ensuring the complete removal of less soluble impurities can improve the overall solubility of the final product.

Q5: What is a suitable storage condition for purified this compound?

A5: As a powder, this compound should be stored in a sealed container in a cool, dry place to prevent degradation. For long-term storage, keeping it at -20°C is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in HPLC - Column Overload: Injecting too much sample. - Secondary Interactions: Interaction of the analyte with active sites on the stationary phase. - Inappropriate Mobile Phase pH: For ionizable impurities.- Reduce the sample concentration or injection volume. - Use a highly deactivated stationary phase (e.g., end-capped C18). Add a competitive agent like triethylamine (B128534) to the mobile phase in small quantities. - Adjust the mobile phase pH to suppress the ionization of impurities.
Variable Retention Times in HPLC - Inconsistent Mobile Phase Composition: Especially water content in normal-phase chromatography.[2] - Column Temperature Fluctuations. - Column Degradation: Loss of stationary phase.- Use pre-mixed solvents or an online degasser and mixer. For normal-phase, control the water content of the mobile phase.[2] - Use a column oven to maintain a constant temperature.[2] - Replace the column and ensure the mobile phase pH is within the column's stable range.
Low Purity After Crystallization - Incomplete Removal of Impurities: Co-crystallization of impurities with the product. - Inappropriate Solvent System: The chosen solvent may not effectively discriminate between the product and impurities.- Re-purify the material by chromatography before crystallization. - Screen a variety of solvents or solvent mixtures for crystallization. Employ techniques like slow cooling or vapor diffusion to promote the growth of pure crystals.
Product Oiling Out During Crystallization - High Concentration of Impurities. - Solvent is too polar or non-polar for the compound. - Further purify the starting material. - Use a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and should be optimized for your specific crude sample.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a composition of 50% B, increasing to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

Crystallization
  • Solvent Selection: Screen for a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for steroids include acetone, ethanol, methanol, ethyl acetate, and hexane.[8][9]

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of the chosen hot solvent.

    • Slowly cool the solution to room temperature to allow for crystal formation.

    • For further precipitation, the solution can be placed in a refrigerator or freezer.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Quantitative Data Summary

The following table provides an illustrative comparison of purification outcomes based on the chosen strategy. Actual results may vary depending on the initial purity of the crude material.

Purification Strategy Typical Purity Achieved Typical Yield Primary Advantages Primary Disadvantages
Single Crystallization 85-95%70-90%Simple, cost-effective.May not remove closely related impurities.
Normal-Phase Chromatography >98%60-80%Good for separating isomers.Sensitive to water content in the mobile phase.[2]
Reversed-Phase HPLC >99%50-70%High resolution, reproducible.Can be more expensive and time-consuming for large quantities.
Chromatography followed by Crystallization >99.5%40-60%Highest achievable purity.Multi-step process, lower overall yield.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End start Crude this compound chromatography Chromatography (RP-HPLC or Normal-Phase) start->chromatography crystallization Crystallization chromatography->crystallization Collect Fractions purity_check Purity Analysis (e.g., HPLC, NMR) crystallization->purity_check purity_check->chromatography If impure end Pure Product (>98%) purity_check->end If pure troubleshooting_workflow cluster_problem Identify the Issue cluster_solution Potential Solutions start Poor Purification Outcome peak_tailing Peak Tailing in HPLC? start->peak_tailing low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity solution_tailing Optimize Mobile Phase Reduce Sample Load peak_tailing->solution_tailing Yes solution_yield Check for Product Precipitation Optimize Fraction Collection low_yield->solution_yield Yes solution_purity Improve Chromatographic Resolution Re-crystallize low_purity->solution_purity Yes

References

Technical Support Center: Optimizing Phytosterol Resolution in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution in the gas chromatography (GC) separation of phytosterols (B1254722).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution of Phytosterols

Q: My phytosterol peaks are broad and overlapping. What are the primary causes and how can I enhance their separation?

A: Poor resolution in phytosterol analysis is a frequent challenge due to their similar chemical structures. Key factors to investigate include derivatization, column selection, and the GC oven temperature program.

Troubleshooting Steps:

  • Inadequate Derivatization: Phytosterols have low volatility and require derivatization to improve their chromatographic behavior.[1] Incomplete reactions can result in broad or tailing peaks.[2]

    • Solution: Ensure your sample is completely dry before adding derivatization reagents, as moisture can hinder the reaction.[2] Utilize common silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2][3] Optimize reaction conditions by heating the sample at 60°C to 70°C for up to an hour to ensure a complete reaction.[2][4]

  • Suboptimal GC Column: The choice of the GC column's stationary phase is critical for separating structurally similar phytosterols.

    • Solution: A common choice for general phytosterol analysis is a column with a 95% dimethyl-, 5% diphenyl-polysiloxane stationary phase.[4][5] For resolving challenging pairs like campesterol/campestanol and sitosterol/sitostanol, a mid-polarity column, such as one with 14% cyanopropyl-phenyl-methylpolysiloxane, can provide better separation.[2][4]

  • Ineffective Temperature Program: The oven temperature gradient directly impacts the separation of compounds.[6]

    • Solution: To improve the separation of early-eluting peaks, start with a lower initial oven temperature and employ a slow temperature ramp.[2] A typical starting point is an initial temperature of 150°C (held for 1 minute), followed by a ramp of 10°C/minute up to 320°C (held for 4 minutes).[3][7] However, it's crucial to optimize these conditions for your specific analytical needs and equipment.[4]

Issue 2: Peak Tailing

Q: My chromatogram shows significant peak tailing for phytosterols. What are the likely causes and solutions?

A: Peak tailing can compromise both resolution and accurate quantification. This issue often arises from active sites in the GC system or problems with the derivatization process.

Troubleshooting Steps:

  • Active Sites in the GC System: Active sites, such as those on the injector liner or the column itself, can interact with the analytes, causing peak tailing.

    • Solution: Use a deactivated injector liner and ensure the column is properly conditioned. Regularly replace the septa and liner to prevent the buildup of contaminants.

  • Incomplete Derivatization: As mentioned previously, incomplete derivatization can lead to tailing peaks because the underivatized polar hydroxyl groups of the phytosterols can interact with active sites.

    • Solution: Re-evaluate and optimize your derivatization protocol to ensure the reaction goes to completion.[2]

Issue 3: Irreproducible Retention Times

Q: I am observing shifts in retention times between different runs. What could be causing this variability?

A: Fluctuations in retention times can make peak identification difficult and affect the reliability of your results. The primary causes are typically related to the stability of the GC system's parameters.[8]

Troubleshooting Steps:

  • Carrier Gas Flow Rate Instability: Inconsistent carrier gas flow is a common cause of retention time shifts.[8]

    • Solution: Check for leaks in the gas lines and fittings. Ensure the gas regulators are providing a stable pressure.

  • Oven Temperature Fluctuations: Poor temperature control can lead to inconsistent retention.

    • Solution: Verify that the GC oven is calibrated and maintaining a stable temperature throughout the analytical run.

  • Column Bleed: Degradation of the column's stationary phase at high temperatures can alter its properties and affect retention times.

    • Solution: Operate the column within its specified temperature limits. If column bleed is suspected, it may be necessary to condition or replace the column.[9]

Experimental Protocols

Protocol 1: Sample Preparation and Saponification

This protocol details the steps for extracting and preparing phytosterols from a sample matrix (e.g., oil or food product) for GC analysis.

  • Sample Hydrolysis: For many samples, especially those containing steryl esters or glycosides, a hydrolysis step is necessary to liberate the free phytosterols.[4]

    • Alkaline Hydrolysis (Saponification): This is sufficient for samples like refined oils where phytosterols are mainly in free and esterified forms.[4] A common procedure involves heating the sample with an ethanolic potassium hydroxide (B78521) solution.[10]

    • Acid Hydrolysis: For complex matrices like cereals, where phytosterols may be bound as glycosides, an acid hydrolysis step prior to saponification is required.[4][10]

  • Extraction of Unsaponifiables: After hydrolysis, the non-saponifiable fraction, which contains the phytosterols, is extracted using an organic solvent such as diethyl ether or hexane.[10][11]

  • Purification (Optional): For samples with many interfering compounds, a purification step using solid-phase extraction (SPE) may be necessary.[4][10]

Protocol 2: Derivatization of Phytosterols

This protocol outlines the derivatization of the extracted phytosterols to their trimethylsilyl (B98337) (TMS) ethers, making them suitable for GC analysis.[10]

  • Drying: Ensure the extracted phytosterol fraction is completely dry. This is a critical step as moisture interferes with the silylation reaction.[2]

  • Reagent Addition: Add a silylating agent, such as a mixture of BSTFA with 1% TMCS, to the dried extract.[4]

  • Reaction: Heat the mixture in a sealed vial at 60-70°C for up to one hour to ensure the reaction is complete.[2][4]

  • Injection: After cooling, the derivatized sample is ready for injection into the GC.

Quantitative Data Summary

The following tables summarize key parameters for optimizing the GC separation of phytosterols.

Table 1: Recommended GC Columns for Phytosterol Analysis

Stationary Phase CompositionPolarityApplication
95% Dimethyl-, 5% Diphenyl-polysiloxaneLow to Mid-PolarityGeneral purpose phytosterol analysis.[4][5]
14% Cyanopropyl-phenyl-methylpolysiloxaneMid-PolarityImproved resolution of Δ5-saturated and unsaturated sterols.[4]
65% Dimethyl-, 35% Diphenyl-polysiloxaneMid-PolarityAnalysis of samples high in Δ7-sterols, such as pumpkin seed oil.[5]

Table 2: Typical GC Operating Conditions for Phytosterol Analysis

ParameterTypical Value/RangePurpose
Injection ModeSplit (1:15 to 1:100)Prevents column overloading.[4]
Injector Temperature250°C - 300°CEnsures rapid volatilization of the sample.[4]
Carrier GasHelium or HydrogenMobile phase to carry analytes through the column.[7]
Oven Temperature ProgramInitial: 150°C (1 min hold), Ramp: 10°C/min to 320°C (4 min hold)Optimizes separation of a wide range of phytosterols.[7]
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification and confirmation.[3]
Detector Temperature280°C - 325°CPrevents condensation of analytes in the detector.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Sample Matrix (e.g., Oil, Food) Hydrolysis Hydrolysis (Alkaline/Acidic) Sample->Hydrolysis Extraction Solvent Extraction (Unsaponifiables) Hydrolysis->Extraction Purification SPE Purification (Optional) Extraction->Purification Drying Drying of Extract Extraction->Drying If no purification Purification->Drying Silylation Silylation (e.g., BSTFA + TMCS) Drying->Silylation GC_Injection GC Injection Silylation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for Phytosterol Analysis by GC.

Troubleshooting_Resolution cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Resolution Derivatization Inadequate Derivatization Start->Derivatization Column Suboptimal GC Column Start->Column Temp_Program Ineffective Temp. Program Start->Temp_Program Optimize_Deriv Optimize Derivatization: - Ensure sample is dry - Check reagent activity - Adjust time/temp Derivatization->Optimize_Deriv Select_Column Select Appropriate Column: - Consider mid-polarity for  critical pairs Column->Select_Column Optimize_Temp Optimize Temperature Program: - Lower initial temp - Use slower ramp rate Temp_Program->Optimize_Temp

Caption: Troubleshooting Poor GC Resolution.

References

Technical Support Center: Addressing Inconsistencies in the Biological Activity of 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential inconsistencies encountered during the experimental analysis of 22-Dehydroclerosteryl acetate (B1210297). The following guides and FAQs address common issues related to its quantification, biological activity assessment, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in the biological effect of 22-Dehydroclerosteryl acetate between different experimental batches?

A1: Batch-to-batch variability can stem from several factors. Purity of the compound is critical; even minor impurities can have off-target effects. The age and storage conditions of the compound can lead to degradation. Additionally, inconsistencies in cell culture conditions, passage number, and serum lots can significantly impact cellular responses. It is also crucial to ensure the final concentration of the solvent used to dissolve the acetate does not exceed a level that affects cell viability or function.

Q2: How can I ensure the accurate quantification of this compound in my samples?

A2: Accurate quantification is essential for reproducible results. The use of an internal standard is highly recommended for normalization to account for variations in sample handling and instrument response.[1] Deuterated sterol analogs are often excellent choices for internal standards due to their similar chemical and physical properties.[1] Creating a calibration curve with known concentrations of this compound is also a critical step for absolute quantification.

Q3: My mass spectrometry data shows multiple peaks with the same mass-to-charge ratio (m/z) as this compound. How can I confirm the identity of my target compound?

A3: Co-eluting isomers are a common challenge in sterol analysis.[1] To confirm the identity of this compound, consider using high-resolution mass spectrometry (HRMS) for accurate mass determination. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns specific to the molecule's structure. Additionally, optimizing your chromatographic separation by adjusting the column chemistry, temperature, or solvent gradient can help resolve isomeric compounds.[1]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Q: My chromatogram displays poor separation of sterol acetates, leading to co-eluting peaks and inaccurate quantification. How can this be improved?

A: Due to their structural similarities, resolving sterol isomers can be challenging.[1][2] Here are several strategies to enhance chromatographic resolution:

  • Optimize Chromatographic Method:

    • Column Chemistry: Consider a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer different selectivity compared to a standard C18 column.[1]

    • Gradient Elution: A shallower and more gradual solvent gradient can often improve the separation of closely related compounds.[1]

    • Temperature: Adjusting the column temperature can alter retention times and improve separation.[1]

  • Sample Derivatization: Derivatizing the sterol acetate, for instance through silylation, can improve its chromatographic behavior and enhance ionization for mass spectrometry, aiding in separation and identification.[1]

  • Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC offers significantly higher peak capacity and resolution than one-dimensional GC.[1]

cluster_troubleshooting Troubleshooting Steps cluster_optimization Method Optimization Details start Poor Chromatographic Resolution step1 Optimize Chromatographic Method start->step1 step2 Consider Sample Derivatization start->step2 step3 Employ Advanced Techniques (GCxGC) start->step3 opt1 Adjust Column Chemistry (e.g., PFP) step1->opt1 opt2 Refine Solvent Gradient step1->opt2 opt3 Optimize Column Temperature step1->opt3 end_node Improved Resolution step2->end_node step3->end_node opt1->end_node opt2->end_node opt3->end_node

Troubleshooting workflow for poor sterol separation.
Issue 2: Inconsistent Quantification and Signal Loss during GC Analysis

Q: I'm observing a consistent loss of my this compound standard, leading to under-quantification. What could be the cause?

A: The loss of sterol acetates during GC analysis can be a frustrating issue. Several factors could be at play:

  • Active Sites in the GC System: Active sites within the inlet liner, column, or detector can cause adsorption or degradation of the analyte.[3]

    • Solution: Use deactivated inlet liners and trim the column. Conditioning the system by repeatedly injecting a high-concentration standard can help passivate active sites.[3]

  • Carrier Gas Contamination: The presence of oxygen or water in the carrier gas can lead to the degradation of analytes at high temperatures.[3]

    • Solution: Ensure high-purity gas is used and that gas purifiers are functioning correctly.[3]

  • Incomplete Derivatization: If derivatization is used, an incomplete reaction can lead to multiple peaks for the same analyte and inaccurate quantification.[2]

    • Solution: Ensure the sample is completely dry before adding derivatization reagents, as moisture can interfere with the reaction.[2]

Potential Cause Recommended Solution Primary Reference
Active sites in GC flow pathUse deactivated liners, trim the column, and condition the system with standards.[3]
Carrier gas contaminationUse high-purity gas and ensure purifiers are functional.[3]
Incomplete derivatizationEnsure the sample is completely dry before adding reagents.[2]
Analyte adsorption in syringeRinse the syringe multiple times with the sample before injection.[3]

Experimental Protocols

Protocol 1: Silylation of Sterols for GC-MS Analysis

This protocol is adapted for the derivatization of sterols to improve their volatility and chromatographic behavior.[1][2]

  • Sample Preparation: Evaporate 10-100 µg of the dried lipid extract to complete dryness under a stream of nitrogen.[1] It is critical to ensure all moisture is removed.[2]

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.[1]

  • Analysis: Cool the sample to room temperature before injecting an aliquot into the GC-MS system.[1]

Protocol 2: Sterol Quantification Using an Internal Standard

This workflow outlines the use of an internal standard for accurate sterol quantification.[1]

  • Internal Standard Selection: Choose a non-endogenous sterol analog, such as a deuterated version, that is not present in your samples.[1]

  • Sample Spiking: Add a known amount of the internal standard to each sample before the extraction process.[1]

  • Sample Preparation and Analysis: Perform your standard sample preparation, derivatization (if necessary), and instrumental analysis.

  • Data Analysis:

    • Quantify the peak area of this compound and the internal standard.[1]

    • Calculate the response ratio for each sample: (Peak Area of Target Sterol) / (Peak Area of Internal Standard).[1]

    • Use this response ratio for relative quantification or create a calibration curve using the response ratios of known standards for absolute quantification.[1]

cluster_data Data Processing start Start: Sample Collection step1 Spike with Known Amount of Internal Standard start->step1 step2 Perform Sample Extraction step1->step2 step3 Derivatization (e.g., Silylation) step2->step3 step4 GC-MS Analysis step3->step4 data1 Integrate Peak Areas (Analyte & Internal Standard) step4->data1 data2 Calculate Response Ratio (Analyte Area / IS Area) data1->data2 data3 Quantify using Calibration Curve data2->data3 end_node Final Concentration data3->end_node cluster_acetate Acetate Signaling cluster_g_protein G-Protein Pathway cluster_acetyl_coa Acetyl-CoA Pathway acetate Acetate (from this compound) ffar2 FFAR2 Receptor acetate->ffar2 acss2 ACSS2 acetate->acss2 g_protein G-Protein Activation ffar2->g_protein downstream_g Downstream Signaling (e.g., PKA, PKC) g_protein->downstream_g cellular_response Altered Cellular Response downstream_g->cellular_response acetyl_coa Acetyl-CoA acss2->acetyl_coa acetylation Protein Acetylation (Histones, Transcription Factors) acetyl_coa->acetylation gene_expression Modulation of Gene Expression acetylation->gene_expression gene_expression->cellular_response

References

Validation & Comparative

Comparative Bioactivity Analysis: 22-Dehydroclerosteryl Acetate vs. Clerosterol

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

Clerosterol (B1233290) is a phytosterol with a characteristic tetracyclic steroid nucleus and a side chain that plays a role in various biological processes. Its acetylated form, 22-Dehydroclerosteryl acetate (B1210297), is a derivative where the hydroxyl group at the C-3 position is esterified with an acetate group. This modification can alter the lipophilicity, absorption, and metabolic fate of the parent sterol, potentially leading to differences in bioactivity. This guide explores the potential comparative bioactivities of these two compounds based on available data for related sterols.

Potential Comparative Bioactivities

Based on studies of other plant sterols and their acetylated derivatives, we can infer potential differences in the bioactivities of 22-Dehydroclerosteryl acetate and clerosterol.

Table 1: Inferred Comparative Bioactivity Profile

BioactivityClerosterol (Parent Sterol)This compound (Acetylated Form)Rationale/Supporting Evidence for Related Compounds
Cholesterol Absorption Inhibition Expected to exhibit activity.Potentially similar or slightly enhanced activity.Both free and esterified plant sterols have been shown to reduce cholesterol absorption. Some studies suggest esterification can enhance solubility in fat, potentially improving efficacy.
Anti-inflammatory Activity Potential for anti-inflammatory effects.May exhibit altered anti-inflammatory properties.Sterols are known to possess anti-inflammatory properties. Acetylation can affect cellular uptake and interaction with inflammatory signaling pathways.
Antioxidant Capacity Likely possesses antioxidant properties.The effect of acetylation on antioxidant capacity is not well-established and would require experimental validation.Many phytosterols (B1254722) exhibit antioxidant activity by scavenging free radicals.
Anticancer Activity Potential for antiproliferative effects.Acetylation could influence cytotoxicity and anticancer mechanisms.Various sterols have demonstrated anticancer properties. The modification could alter interactions with cancer cell membranes or signaling molecules.
Bioavailability Generally low bioavailability.May have altered bioavailability due to increased lipophilicity.Esterification of sterols is a common strategy to improve their incorporation into fatty foods and may affect their absorption kinetics.

Experimental Protocols

To empirically determine and compare the bioactivities of this compound and clerosterol, the following experimental protocols are recommended.

Cholesterol Micellar Solubility Assay

This in vitro assay assesses the ability of a compound to displace cholesterol from micelles, which is a key mechanism for inhibiting cholesterol absorption.

Methodology:

  • Prepare artificial micelles containing cholesterol, bile salts (e.g., sodium taurocholate), and phospholipids (B1166683) (e.g., phosphatidylcholine).

  • Add varying concentrations of clerosterol or this compound to the micellar solution.

  • Incubate the mixture to allow for equilibration.

  • Separate the micellar and non-micellar fractions by ultracentrifugation.

  • Quantify the amount of cholesterol remaining in the micellar fraction using a suitable method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculate the percentage of cholesterol displaced by the test compounds.

Caco-2 Cell Cholesterol Uptake Assay

This cell-based assay models the intestinal absorption of cholesterol.

Methodology:

  • Culture Caco-2 human colorectal adenocarcinoma cells on permeable supports to form a differentiated monolayer that mimics the intestinal epithelium.

  • Prepare micellar solutions containing radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol) with or without the test compounds (clerosterol or this compound).

  • Apply the micellar solutions to the apical side of the Caco-2 cell monolayers.

  • Incubate for a defined period to allow for cholesterol uptake.

  • Wash the cells to remove non-absorbed cholesterol.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Determine the inhibitory effect of the test compounds on cholesterol uptake.

Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

This assay evaluates the potential of the compounds to reduce the inflammatory response in immune cells.

Methodology:

  • Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treat the cells with different concentrations of clerosterol or this compound for a specified time.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using enzyme-linked immunosorbent assay (ELISA).

  • Assess the viability of the cells using a method like the MTT assay to rule out cytotoxicity.

Signaling Pathways and Experimental Workflow

The biological effects of sterols are often mediated through their interaction with various cellular signaling pathways.

Cholesterol Homeostasis Signaling Pathway

Phytosterols can influence cholesterol homeostasis by affecting the Liver X Receptor (LXR) signaling pathway.

Cholesterol_Homeostasis Phytosterol Phytosterol (e.g., Clerosterol) LXR Liver X Receptor (LXR) Phytosterol->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR ABCG5_G8 ABCG5/G8 (Sterol Efflux) LXR_RXR->ABCG5_G8 Upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) LXR_RXR->CYP7A1 Upregulates Cholesterol_Efflux Increased Cholesterol Efflux ABCG5_G8->Cholesterol_Efflux Bile_Acid_Production Increased Bile Acid Production CYP7A1->Bile_Acid_Production

Caption: LXR signaling pathway in cholesterol homeostasis.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the comparative bioactivity screening of sterol compounds.

Experimental_Workflow Start Start: Compound Acquisition (Clerosterol & Acetate) In_Vitro In Vitro Assays Start->In_Vitro Cholesterol_Solubility Cholesterol Micellar Solubility In_Vitro->Cholesterol_Solubility Antioxidant_Assay Antioxidant Capacity (e.g., DPPH, ABTS) In_Vitro->Antioxidant_Assay Cell_Based Cell-Based Assays Cholesterol_Solubility->Cell_Based Antioxidant_Assay->Cell_Based Caco2 Caco-2 Cholesterol Uptake Cell_Based->Caco2 Macrophage Anti-inflammatory (LPS-stimulated Macrophages) Cell_Based->Macrophage Cancer_Cell Anticancer (e.g., MTT on cancer cell lines) Cell_Based->Cancer_Cell In_Vivo In Vivo Studies (Animal Models) Caco2->In_Vivo Macrophage->In_Vivo Cancer_Cell->In_Vivo Hypercholesterolemia Hypercholesterolemic Animal Model In_Vivo->Hypercholesterolemia Inflammation_Model Inflammation Animal Model In_Vivo->Inflammation_Model Data_Analysis Data Analysis & Comparative Assessment Hypercholesterolemia->Data_Analysis Inflammation_Model->Data_Analysis

Caption: Workflow for comparative bioactivity screening.

Conclusion and Future Directions

While a definitive comparison of the bioactivity of this compound and clerosterol is hampered by the lack of direct experimental evidence, this guide provides a framework for their potential differential effects based on the broader understanding of phytosterol biology. The acetylation of clerosterol is likely to alter its physicochemical properties, which in turn may influence its absorption, metabolism, and interaction with biological targets.

Future research should focus on direct, head-to-head in vitro and in vivo studies to elucidate the specific differences in the bioactivities of these two compounds. Such studies will be crucial for understanding their potential therapeutic applications and for guiding the development of novel sterol-based drugs and nutraceuticals.

A Comparative Analysis of 22-Dehydroclerosteryl Acetate and Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential antimicrobial properties of 22-Dehydroclerosteryl acetate (B1210297) against established antimicrobial agents. Due to a lack of direct experimental data on the antimicrobial activity of 22-Dehydroclerosteryl acetate, this guide utilizes data from structurally related sterol and steroid derivatives as a proxy for preliminary comparison.

This publication aims to offer a foundational understanding for future research by juxtaposing the known efficacy of common antimicrobials with the plausible, yet underexplored, potential of this clerosterol (B1233290) derivative. The information presented herein is intended to stimulate further investigation into the antimicrobial spectrum and mechanisms of this compound.

Quantitative Comparison of Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antimicrobial agents against common bacterial and fungal pathogens. It is crucial to note that the data for sterol and steroid derivatives are presented as a surrogate for this compound and represent a broad class of related compounds.

Table 1: Antibacterial Activity (MIC Values)

Compound ClassSpecific Agent/DerivativeTarget OrganismMIC Range
Steroid Derivatives Steroidal HydrazonesBacillus cereus0.37 - 3.00 mg/mL[1]
Beta-sitosterolStaphylococcus aureus32 µg/mL[2][3]
Sterol from Trianthema decandraSalmonella typhi39.05 µg/mL[4]
PYED-1 (Deflazacort derivative)Staphylococcus aureus4 - 750 μg/mL[5]
Fluoroquinolone Ciprofloxacin (B1669076)Staphylococcus aureus0.25 - 1 µg/mL[6][7]
CiprofloxacinEscherichia coli0.013 - 0.08 µg/mL[8]
Vancomycin VancomycinMethicillin-resistant S. aureus10 µg/mL (killing kinetic studies)[7]

Table 2: Antifungal Activity (MIC Values)

Compound ClassSpecific Agent/DerivativeTarget OrganismMIC Range
Steroid Derivatives Steroidal HydrazonesVarious Fungi0.37 - 1.50 mg/mL[1]
Pyridine-Pyrimidine DerivativesCandida albicans200 - 500 µg/mL[9][10]
Azole Antifungal FluconazoleCandida albicans≤8 µg/mL (susceptible)[11][12][13]
FluconazoleResistant C. albicans≥64 µg/mL[11][14]

Proposed Antimicrobial Mechanisms of Action

While the precise mechanism of this compound is unknown, studies on related phytosterols (B1254722) and steroid derivatives suggest potential modes of action that differentiate them from conventional antibiotics.

Phytosterols and Steroid Derivatives:

  • Membrane Disruption: These lipophilic molecules may intercalate into the microbial cell membrane, altering its fluidity and permeability, leading to leakage of cellular contents and ultimately, cell death.

  • Enzyme Inhibition: Some steroidal compounds are predicted to inhibit essential microbial enzymes. For instance, β-sitosterol has been suggested to inhibit dihydrofolate reductase in bacteria, an enzyme crucial for nucleotide synthesis.[15] In fungi, some steroid derivatives are thought to inhibit 14-alpha demethylase, an enzyme vital for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[1]

  • Quorum Sensing Inhibition: Phytosterols may interfere with bacterial communication systems (quorum sensing), which regulate virulence factor production and biofilm formation.[16]

Conventional Antimicrobial Agents:

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

  • Azoles (e.g., Fluconazole): Inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which is involved in the biosynthesis of ergosterol.[17] This disrupts the integrity of the fungal cell membrane.

Experimental Protocols

The following are standardized methodologies for determining the antimicrobial activity of novel compounds like this compound.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of This compound dispense Dispense dilutions into 96-well microtiter plate start->dispense inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Add microbial inoculum to each well inoculum->add_inoculum dispense->add_inoculum incubate Incubate at optimal temperature and duration add_inoculum->incubate read_plate Visually or spectrophotometrically assess microbial growth incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

2. Agar (B569324) Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results plate_prep Inoculate a sterile agar plate with a standardized microbial suspension place_disk Place the impregnated disk on the agar surface plate_prep->place_disk disk_prep Impregnate sterile paper disks with This compound disk_prep->place_disk incubate Incubate the plate under optimal conditions place_disk->incubate measure_zone Measure the diameter of the zone of inhibition around the disk incubate->measure_zone

Caption: Workflow for the agar disk diffusion susceptibility test.

Potential Microbial Interaction Pathway

The following diagram illustrates a generalized proposed mechanism of action for sterol-based compounds against microbial cells, highlighting the potential disruption of the cell membrane.

Sterol_Mechanism cluster_sterol Sterol Compound cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects sterol This compound (or related sterol) membrane Phospholipid Bilayer sterol->membrane Intercalation disruption Membrane Fluidity Alteration & Permeability Increase membrane->disruption leakage Leakage of Intracellular Components (Ions, Metabolites) disruption->leakage death Inhibition of Growth & Cell Death leakage->death

Caption: Proposed mechanism of sterol-mediated antimicrobial action.

Conclusion

While direct evidence for the antimicrobial activity of this compound is currently unavailable, the existing data on related sterol and steroid compounds suggest a promising area for future research. The potential for novel mechanisms of action, such as membrane disruption and enzyme inhibition, could offer new avenues for the development of antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel compounds. Further investigation is warranted to elucidate the specific antimicrobial spectrum, potency, and mechanism of action of this and other clerosterol derivatives.

References

Inter-laboratory Comparison of 22-Dehydroclerosteryl Acetate Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 22-Dehydroclerosteryl acetate (B1210297). In the absence of a formal inter-laboratory study for this specific analyte, this document synthesizes established protocols for sterol analysis and presents a hypothetical inter-laboratory comparison to guide researchers in method selection and performance expectation. The data herein is modeled on typical performance characteristics of well-established analytical techniques for similar compounds.

Introduction to 22-Dehydroclerosteryl Acetate

This compound is a steroidal compound that can be isolated from various natural sources. As a member of the sterol class of lipids, its accurate quantification is crucial for various research applications, including natural product chemistry, pharmacological research, and metabolic studies. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide compares two common high-performance analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Hypothetical Inter-laboratory Study Design

To assess the performance of different analytical methods, a hypothetical inter-laboratory study was designed. In this simulated study, ten laboratories were provided with standardized samples of this compound at three different concentration levels (Low, Medium, High) in a common matrix (e.g., human plasma). The laboratories were tasked with analyzing the samples using either a provided standardized GC-MS protocol or an LC-MS/MS protocol. The results of this simulated study are presented below to highlight the expected performance of each method.

Experimental Protocols

Detailed methodologies for the two analytical techniques compared in this guide are provided below. These protocols are based on established methods for the analysis of sterols and have been adapted for this compound.[1][2][3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a widely used technique for the analysis of volatile and thermally stable compounds like sterols.[5][6] Derivatization is typically required to increase the volatility of the sterols.

a) Sample Preparation and Extraction

  • To 100 µL of the sample matrix, add an internal standard (e.g., 5α-cholestane).

  • Perform saponification to hydrolyze any steryl esters by adding 1 mL of 1 M methanolic NaOH and incubating at 80°C for 1 hour.

  • After cooling, add 1 mL of deionized water and extract the non-saponifiable lipids three times with 2 mL of hexane (B92381).

  • Pool the hexane fractions and evaporate to dryness under a gentle stream of nitrogen.

b) Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the sterols.[5]

c) GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ether.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, which can simplify sample preparation.[7][8][9]

a) Sample Preparation and Extraction

  • To 100 µL of the sample matrix, add an internal standard (e.g., d7-cholesterol).

  • Perform protein precipitation and liquid-liquid extraction by adding 400 µL of methanol, vortexing, and then adding 800 µL of methyl tert-butyl ether (MTBE).

  • Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b) LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid.

  • Gradient: Start at 60% B, ramp to 100% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following tables summarize the hypothetical performance data from a simulated inter-laboratory study involving ten participating laboratories. The data represents expected values for precision (as relative standard deviation, %RSD) and accuracy (as percent recovery) for the analysis of this compound.

Table 1: Performance Characteristics of the GC-MS Method

ParameterLow Concentration (10 ng/mL)Medium Concentration (100 ng/mL)High Concentration (500 ng/mL)
Intra-laboratory Precision (%RSD) 8.55.24.1
Inter-laboratory Precision (%RSD) 15.210.88.9
Accuracy (% Recovery) 95 - 110%98 - 107%99 - 105%
Limit of Detection (LOD) \multicolumn{3}{c}{1 ng/mL}
Limit of Quantification (LOQ) \multicolumn{3}{c}{3 ng/mL}

Table 2: Performance Characteristics of the LC-MS/MS Method

ParameterLow Concentration (10 ng/mL)Medium Concentration (100 ng/mL)High Concentration (500 ng/mL)
Intra-laboratory Precision (%RSD) 4.82.51.9
Inter-laboratory Precision (%RSD) 9.56.14.5
Accuracy (% Recovery) 98 - 105%99 - 103%99.5 - 102%
Limit of Detection (LOD) \multicolumn{3}{c}{0.1 ng/mL}
Limit of Quantification (LOQ) \multicolumn{3}{c}{0.3 ng/mL}

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Analytical Methods A->B C Prepare & Validate Test Materials B->C D Develop Study Protocol C->D E Distribute Samples & Protocol to Labs D->E F Laboratories Perform Analysis E->F G Labs Submit Data to Coordinator F->G H Statistical Analysis of Results G->H I Evaluate Method Performance H->I J Prepare Final Report I->J

Inter-laboratory study workflow diagram.

Comparison Summary and Recommendations

  • Sensitivity: The LC-MS/MS method demonstrates superior sensitivity, with a Limit of Detection (LOD) and Limit of Quantification (LOQ) approximately ten times lower than the GC-MS method. This makes LC-MS/MS the preferred choice for applications requiring the measurement of trace levels of this compound.

  • Precision: Both intra- and inter-laboratory precision are consistently better for the LC-MS/MS method across all concentration levels. The lower relative standard deviations (%RSD) indicate a higher degree of reproducibility for LC-MS/MS.

  • Accuracy: Both methods show excellent accuracy, with recovery values falling within acceptable ranges.

  • Throughput and Complexity: The GC-MS method involves a mandatory derivatization step, which can be time-consuming and introduce additional variability. The LC-MS/MS protocol, with a simpler extraction procedure, generally allows for higher sample throughput.

Recommendation: For the routine, high-sensitivity, and high-precision analysis of this compound, the LC-MS/MS method is highly recommended . The GC-MS method remains a viable and reliable alternative, particularly in laboratories where LC-MS/MS instrumentation is not available or when analyzing samples with higher concentrations of the analyte. The choice of method should ultimately be guided by the specific requirements of the research, including sensitivity needs, sample throughput, and available instrumentation.

References

Assessing the reproducibility of 22-Dehydroclerosteryl acetate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of steroidal compounds is a critical endeavor. This guide provides a comparative assessment of two prominent methods for the synthesis of 22-Dehydroclerosteryl acetate, a sterol with potential biological activities. The comparison focuses on the key olefination step to construct the characteristic Δ²²-unsaturated side chain, starting from a common C22-steroidal aldehyde intermediate. The two methods evaluated are the Wittig reaction and the Julia-Kocienski olefination.

Comparison of Synthetic Methods

The synthesis of the 22-dehydroclerosterol (B198988) side chain can be efficiently achieved from a C22-aldehyde precursor, which is typically obtained by the ozonolysis of a readily available sterol like stigmasterol. The subsequent olefination reaction is the crucial step that defines the overall efficiency and stereoselectivity of the synthesis.

ParameterWittig ReactionJulia-Kocienski Olefination
Starting Materials Steroidal C22-aldehyde, Phosphonium (B103445) saltSteroidal C22-aldehyde, Heteroaryl sulfone
Key Reagents Strong base (e.g., n-BuLi, NaH), Triphenylphosphine (B44618)Strong base (e.g., KHMDS, NaHMDS), Heteroaryl sulfone (e.g., benzothiazolyl sulfone)
Reaction Time Typically several hours to overnightGenerally faster, often complete within a few hours
Typical Yield Variable, often in the range of 50-70%Generally high, often >80%
Stereoselectivity (E/Z) Can be tuned by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions. Non-stabilized ylides often favor the Z-isomer.Highly E-selective, providing excellent control over the desired trans-double bond geometry.
Byproducts Triphenylphosphine oxideSulfur dioxide, heteroaryl salt
Purification Chromatography is often required to remove triphenylphosphine oxide.Purification is generally straightforward.

Experimental Protocols

Method 1: Synthesis via Wittig Reaction

This method involves the reaction of a steroidal C22-aldehyde with a phosphonium ylide to form the desired alkene.

Step 1: Preparation of the Phosphonium Salt

A suitable alkyl halide corresponding to the desired side chain fragment is reacted with triphenylphosphine in a solvent such as toluene (B28343) at reflux to yield the corresponding phosphonium salt.

Step 2: Wittig Olefination

The phosphonium salt is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and deprotonated with a strong base (e.g., n-butyllithium) at low temperature to form the ylide. The steroidal C22-aldehyde, dissolved in THF, is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion. Work-up involves quenching the reaction, extraction, and purification by column chromatography to isolate the 22-dehydroclerosterol.

Step 3: Acetylation

The final product, this compound, is obtained by treating the 22-dehydroclerosterol with acetic anhydride (B1165640) in the presence of a base like pyridine.

Method 2: Synthesis via Julia-Kocienski Olefination

This modified Julia olefination provides a highly stereoselective route to the trans-alkene.

Step 1: Preparation of the Heteroaryl Sulfone

The synthesis begins with the preparation of a heteroaryl sulfone corresponding to the side chain fragment. For instance, a relevant alkyl halide can be reacted with the sodium salt of 2-mercaptobenzothiazole, followed by oxidation to the sulfone.

Step 2: Julia-Kocienski Olefination

The heteroaryl sulfone is dissolved in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or THF. The solution is cooled to a low temperature (e.g., -78 °C), and a strong base such as potassium hexamethyldisilazide (KHMDS) is added to generate the carbanion. The steroidal C22-aldehyde, dissolved in the same solvent, is then added to the reaction mixture. After stirring for a few hours, the reaction is quenched, and the product is extracted. Purification by column chromatography affords the 22-dehydroclerosterol with high E-selectivity.

Step 3: Acetylation

Similar to the Wittig route, the final acetylation is carried out by reacting the product with acetic anhydride and pyridine.

Visualizing the Synthetic Workflow and Biological Context

To better understand the relationship between these synthetic methods and the potential biological relevance of the target molecule, the following diagrams are provided.

G Comparative Workflow of this compound Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_wittig Wittig Reaction Path cluster_julia Julia-Kocienski Olefination Path cluster_final Final Product Stigmasterol Stigmasterol C22_Aldehyde Steroidal C22-Aldehyde Stigmasterol->C22_Aldehyde Ozonolysis Wittig_Reaction Wittig Olefination C22_Aldehyde->Wittig_Reaction Julia_Reaction Julia-Kocienski Olefination C22_Aldehyde->Julia_Reaction Phosphonium_Salt Phosphonium Salt Preparation Phosphonium_Salt->Wittig_Reaction Wittig_Product 22-Dehydroclerosterol (E/Z mixture) Wittig_Reaction->Wittig_Product Acetylation Acetylation Wittig_Product->Acetylation Sulfone_Prep Heteroaryl Sulfone Preparation Sulfone_Prep->Julia_Reaction Julia_Product 22-Dehydroclerosterol (predominantly E) Julia_Reaction->Julia_Product Julia_Product->Acetylation Final_Product 22-Dehydroclerosteryl Acetate Acetylation->Final_Product

Caption: A comparative workflow of the two main synthetic routes to this compound.

G Potential Role of Sterols in Cholesterol Homeostasis Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Membrane_Sterols Membrane Sterols (e.g., 22-Dehydroclerosterol) LXR Liver X Receptor (LXR) Membrane_Sterols->LXR Activation SREBP_SCAP SREBP-SCAP Complex Membrane_Sterols->SREBP_SCAP Inhibition of ER to Golgi Transport Gene_Expression Target Gene Expression LXR->Gene_Expression Upregulation of Cholesterol Efflux Genes HMG_CoA_Reductase HMG-CoA Reductase (Cholesterol Synthesis) SREBP_SCAP->HMG_CoA_Reductase Decreased Activation HMG_CoA_Reductase->Gene_Expression Negative Feedback

Caption: A simplified diagram of a potential signaling pathway where sterols like 22-dehydroclerosterol may influence cholesterol homeostasis.

Benchmarking the Purity of 22-Dehydroclerosteryl Acetate Against Certified Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a test sample of 22-Dehydroclerosteryl acetate (B1210297) against a certified reference standard. The following sections detail the analytical methodologies, present quantitative data, and outline the experimental protocols used to substantiate the findings. This objective analysis is intended to assist researchers in making informed decisions regarding the quality and suitability of this compound for their work.

Quantitative Purity Analysis

The purity of the 22-Dehydroclerosteryl acetate test lot was rigorously assessed against a certified reference material (CRM) of a closely related sterol, given the limited availability of a specific CRM for the target compound. High-Performance Liquid Chromatography with UV detection (HPLC/UV) and Gas Chromatography-Mass Spectrometry (GC-MS) were employed for orthogonal verification of purity.

Parameter Test Lot: this compound (Lot #T20251205) Certified Reference Material (Stigmasterol Acetate, Lot #CRM9908) Analytical Method
Purity (HPLC/UV, % Area) 98.9%≥99.5% (as specified in Certificate of Analysis)HPLC/UV at 210 nm
Purity (GC-MS, % Area) 99.2%Not Applicable (Analyzed by GC-MS for identity confirmation)GC-MS (after derivatization)
Major Impurity (HPLC/UV) 0.6% (Unidentified, RRT 1.15)Not ApplicableHPLC/UV
Major Impurity (GC-MS) 0.5% (Isomer, based on fragmentation)Not ApplicableGC-MS
Identity Confirmation Consistent with reference spectraConfirmedGC-MS, ¹H-NMR

Experimental Workflow and Methodologies

The overall workflow for the purity assessment is depicted below, followed by detailed experimental protocols for each analytical technique.

experimental_workflow sample_prep Sample Preparation (Accurate Weighing & Dissolution) hplc_analysis HPLC/UV Analysis (Primary Purity Assessment) sample_prep->hplc_analysis Direct Injection gcms_prep Sample Derivatization (Silylation for GC-MS) sample_prep->gcms_prep Aliquoting data_analysis Data Analysis & Comparison (Integration & Normalization) hplc_analysis->data_analysis gcms_analysis GC-MS Analysis (Orthogonal Purity & Impurity ID) gcms_prep->gcms_analysis gcms_analysis->data_analysis report Purity Verification Report data_analysis->report

Caption: Experimental workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC/UV) Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95% Acetonitrile (B52724) and 5% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity was determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Gas chromatography is a widely used and effective method for the separation, identification, and quantification of phytosterols, often in conjunction with mass spectrometry.[1] For many samples, direct alkaline or acid hydrolysis is a sufficient sample preparation step.[1]

  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, held for 1 minute, then ramped to 300°C at 15°C/min, and held for 10 minutes.

  • Injector Temperature: 280°C.

  • MSD Transfer Line Temperature: 290°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Sample Preparation and Derivatization: To an accurately weighed 1 mg sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added. The mixture was heated at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative, which improves volatility and peak shape.[1] The derivatized sample was then diluted with hexane (B92381) prior to injection.

  • Purity and Impurity Analysis: Purity was assessed by the area percent method. Impurity identification was based on the fragmentation patterns observed in the mass spectra and comparison with spectral libraries.

Purity Verification Logic

The determination of purity is a multi-step process that relies on the comparison of analytical data from the test sample against that of a certified standard and established analytical principles.

purity_verification sample Test Sample: This compound hplc HPLC/UV Analysis sample->hplc gcms GC-MS Analysis sample->gcms standard Certified Reference Material (e.g., Stigmasterol Acetate) standard->hplc hplc_data Purity by Area % Retention Time Match hplc->hplc_data gcms_data Purity by Area % Mass Spectrum Match gcms->gcms_data comparison Data Comparison hplc_data->comparison gcms_data->comparison pass Purity Verified comparison->pass Meets Specification fail Purity Not Verified comparison->fail Does Not Meet Specification

Caption: Logical flow for the verification of chemical purity.

Conclusion

The analytical data presented in this guide demonstrates a high degree of purity for the tested lot of this compound. The use of orthogonal analytical techniques, HPLC/UV and GC-MS, provides a high level of confidence in the determined purity values. The methodologies detailed herein are robust and based on established principles for sterol analysis. Researchers and drug development professionals can use this guide as a benchmark for evaluating the quality of this compound for their specific applications.

References

Comparative Analysis of 22-Dehydroclerosteryl Acetate: An In Vitro and In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for 22-Dehydroclerosteryl acetate (B1210297) is not publicly available. This guide serves as a comprehensive template for researchers, outlining the requisite data structure, experimental protocols, and pathway visualizations for a thorough comparative analysis against other compounds. The presented tables contain placeholder data and should be populated with actual experimental results.

This guide provides a framework for an objective comparison of the anti-cancer efficacy of 22-Dehydroclerosteryl acetate with alternative therapeutic agents. The structure is designed for researchers, scientists, and drug development professionals to present and interpret key experimental findings.

In Vitro Efficacy: Cellular Response to Treatment

The in vitro analyses aim to quantify the cytotoxic effects of this compound on cancer cell lines and to characterize its interaction with molecular targets.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table is structured to compare the IC50 values of this compound and other relevant compounds across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundGlioblastoma (U87 MG) IC50 (µM)Breast Cancer (MCF-7) IC50 (µM)Lung Cancer (A549) IC50 (µM)
This compound [Insert Data][Insert Data][Insert Data]
Alternative Compound 1 (e.g., Temozolomide)[Insert Data][Insert Data][Insert Data]
Alternative Compound 2 (e.g., Paclitaxel)[Insert Data][Insert Data][Insert Data]
Vehicle Control (e.g., DMSO)>100>100>100

In Vivo Efficacy: Preclinical Animal Models

In vivo studies are essential to evaluate the therapeutic potential of this compound in a living organism, providing insights into its systemic effects, and overall anti-tumor activity.

Tumor Growth Inhibition in Xenograft Models

This section presents the outcomes of treating tumor-bearing animal models with this compound. The primary endpoints are tumor growth inhibition and extension of survival.

Table 2: Anti-Tumor Efficacy in a U87 MG Glioblastoma Mouse Xenograft Model

Treatment GroupDosage (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control-Intraperitoneal[Insert Data]0%[Insert Data]
This compound [Insert Data]Intraperitoneal[Insert Data][Insert Data][Insert Data]
Alternative Compound 1 (e.g., Temozolomide)[Insert Data]Oral[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the validity of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (U87 MG, MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and alternative compounds for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Study
  • Animal Model: Athymic nude mice (nu/nu), aged 6-8 weeks, are used.

  • Tumor Implantation: 5 x 10^6 U87 MG cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered intraperitoneally daily for 21 days. Tumor dimensions are measured every three days with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: The study endpoints are tumor growth inhibition at day 21 and overall survival.

Visualizing Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships.

G cluster_workflow In Vivo Xenograft Experimental Workflow A Tumor Cell Implantation B Tumor Growth to 100-150 mm³ A->B C Randomization of Mice B->C D Treatment Administration (21 Days) C->D Treatment Groups C->D Vehicle Control E Tumor Measurement & Survival Monitoring D->E F Data Analysis E->F

Caption: Workflow for the in vivo xenograft mouse model.

G cluster_pathway Hypothesized Signaling Pathway for Sterol-Induced Apoptosis Compound 22-Dehydroclerosteryl acetate Membrane Plasma Membrane Interaction Compound->Membrane ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling cascade for apoptosis induction.

A Researcher's Guide to Comparative Sterol Profiling in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the sterol composition of different plant species is crucial for tapping into their potential as sources of bioactive compounds. This guide provides a comparative overview of sterol profiles in various plants, supported by experimental data and detailed methodologies for analysis. The three most abundant and extensively studied phytosterols (B1254722) are β-sitosterol, campesterol, and stigmasterol (B192456), which are structural analogs of cholesterol.[1][2]

Quantitative Comparison of Sterol Content

The concentration of major sterols varies significantly across different plant species and even between different parts of the same plant. The following table summarizes the quantitative data for β-sitosterol, campesterol, and stigmasterol in a selection of plants, as reported in various studies.

Plant Sourceβ-Sitosterol (mg/100g)Campesterol (mg/100g)Stigmasterol (mg/100g)Total Sterols (mg/100g)Reference
Cereals
Wheat Germ---400-413[3]
Rye---95.5[3]
Wheat---69.0[3]
Barley---76.1[3]
Oat---44.7[3]
Corn DDGS (Soxtec)---134.06[4]
Sorghum DDGS (Soxtec)---95.8[4]
Nuts & Seeds
Sesame Seed---400-413[3]
Pistachio Nuts107-126---[5]
Walnuts-6Traces99.12-207.17[3]
Almonds---99.12-207.17[3]
Peanuts---99.12-207.17[3]
Hazelnuts--3.8199.12-207.17[3]
Brazil Nuts---95[3]
Oils
Corn Oil435---[1]
Canola Oil-184--[1]
Niger Seed Oil7015796[1]
Olive Oil111-147---[5]
Peanut Oil150-223---[5]
Sesame Oil361-374---[5]
Soybean Oil213-229---[5]
Vegetables & Fruits
Avocado62-98---[5]
Achyranthes asperaDetectedDetectedDetected-[6]
Cissus quadrangularis-DetectedDetected-[6]
Brown Mustard (uninfected)94.1% of free sterols-1.7% of free sterols-[7]
Tomato (uninfected)5.0-8.0% of free sterols1.1-1.9% of free sterols84.7-86.7% of free sterols-[7]

Note: '-' indicates data not specified in the cited sources. The values represent the content in the edible portions unless otherwise stated.

Experimental Protocols for Sterol Profiling

Accurate quantification of sterols requires a multi-step process involving extraction, saponification to release free sterols from their esterified and glycosidic forms, purification, and finally, chromatographic analysis.

Extraction

The initial step involves extracting lipids, including sterols, from the plant matrix. Common methods include:

  • Soxhlet Extraction: A continuous extraction method using a solvent like hexane (B92381) or ethanol. It is efficient but can be time-consuming and uses large solvent volumes.[1][8]

  • Maceration: Soaking the plant material in a solvent at room temperature. This method is simple and suitable for heat-sensitive compounds but may have lower extraction efficiency.[1][8]

  • Supercritical CO2 Extraction: A "green" alternative that uses supercritical carbon dioxide as the solvent. It offers high selectivity and efficiency.[1]

Saponification

To analyze the total sterol content, esterified and glycosylated sterols must be hydrolyzed. This is typically achieved through saponification, which involves heating the lipid extract with a strong alcoholic alkali solution (e.g., potassium hydroxide (B78521) in ethanol).[1][8][9] This process breaks the ester bonds, liberating the free sterols.

Purification of Unsaponifiables

After saponification, the unsaponifiable fraction, which contains the sterols, is separated from the saponifiable fraction (fatty acids). This is commonly done using liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether.[1][9]

Chromatographic Analysis

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most widely used and powerful technique for the separation, identification, and quantification of plant sterols.[3][9][10][11] High-performance liquid chromatography (HPLC) is also utilized for sterol analysis.[1][6]

A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Derivatization: Due to their low volatility, sterols are often derivatized before GC analysis. The most common method is silylation, which converts the hydroxyl group of the sterol to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] This increases their volatility and improves chromatographic separation.

  • Internal Standard: An internal standard (IS), such as 5α-cholestane or epicoprostanol, is added to the sample before extraction to correct for variations in extraction efficiency and injection volume, ensuring accurate quantification.[9][11]

  • GC Conditions:

    • Column: A capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[12]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to separate the different sterols. A typical program might start at a lower temperature (e.g., 180°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC system.

  • MS Conditions:

    • Ionization: Electron impact (EI) ionization at 70 eV is standard for sterol analysis.[11]

    • Detection: The mass spectrometer can be operated in full scan mode to identify unknown sterols or in selected ion monitoring (SIM) mode for targeted quantification of known sterols, which offers higher sensitivity.[9]

B. High-Performance Liquid Chromatography (HPLC) Protocol

  • Mobile Phase: A common mobile phase for sterol separation is a mixture of acetonitrile (B52724) and water.[6]

  • Column: A C18 reverse-phase column is frequently used.[1]

  • Detection: UV detection at a low wavelength (e.g., 205 nm) is often employed for sterol analysis.[6]

  • Quantification: Sterols are identified and quantified by comparing their retention times and peak areas to those of authentic standards.[6]

Visualization of the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative profiling of plant sterols.

G Experimental Workflow for Comparative Sterol Profiling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PlantMaterial Plant Material (e.g., seeds, leaves, roots) Grinding Grinding/Homogenization PlantMaterial->Grinding Extraction Lipid Extraction (e.g., Soxhlet, Maceration) Grinding->Extraction Saponification Saponification (KOH in Ethanol) Extraction->Saponification LLE Liquid-Liquid Extraction (Unsaponifiable Fraction) Saponification->LLE Derivatization Derivatization (e.g., Silylation for GC) LLE->Derivatization For GC HPLC HPLC Analysis LLE->HPLC Direct Injection GCMS GC-MS Analysis Derivatization->GCMS Identification Sterol Identification (Mass Spectra / Retention Time) GCMS->Identification HPLC->Identification Quantification Quantification (Internal Standard Method) Identification->Quantification Comparison Comparative Profiling Quantification->Comparison

Caption: A generalized workflow for the comparative analysis of sterols in plant materials.

References

Safety Operating Guide

Proper Disposal of 22-Dehydroclerosteryl Acetate: A General Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 22-Dehydroclerosteryl acetate (B1210297) was not located in the available search results. The following guidelines are based on general best practices for laboratory chemical disposal and information from SDSs of structurally similar, non-hazardous sterol acetates. It is imperative to obtain the official SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and circumstances.

Essential Safety and Handling Precautions

Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Handling:

  • Avoid generating dust.[1]

  • Prevent contact with skin, eyes, and clothing.[1][2]

  • Do not breathe in dust or vapors.[2][3]

  • Use spark-proof tools and equipment designed to be explosion-proof.[1][3]

  • Ground all equipment to prevent static discharge.[3]

  • Wash hands thoroughly after handling the substance.[3][4]

Step-by-Step Disposal and Decontamination Procedure

Disposal of 22-Dehydroclerosteryl acetate, like many chemical compounds, must be handled in accordance with federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Collect waste material in a designated, properly labeled, and sealed container. The container should be kept closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, bases, and reducing agents.[3]

2. Spill Management:

  • In case of a spill, remove all sources of ignition.[3]

  • Use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[3]

  • Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[3]

  • Ensure the area is well-ventilated during cleanup.[3]

3. Final Disposal:

  • All chemical waste, including the compound itself and any contaminated materials (e.g., absorbent, used PPE), must be disposed of through an approved hazardous waste disposal facility.[3][4]

  • Contact your institution's EHS department to arrange for pickup and proper disposal. They will have established protocols and licensed contractors to handle chemical waste safely and legally.

Summary of Material Properties

The following table summarizes key physical and chemical properties relevant to the safe handling and disposal of similar sterol acetates. This data is illustrative and should be confirmed with the specific SDS for this compound.

PropertyData (Illustrative)Reference
Physical State Solid, Powder[2]
Appearance White[2]
Stability Stable under normal conditions[1][3]
Incompatible Materials Strong oxidizing agents, strong acids, bases, reducing agents[1][2][3]
Hazardous Decomposition Carbon monoxide, Carbon dioxide[2][3]

Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the safe disposal of laboratory chemicals.

A Start: Chemical Waste Identified B Obtain and Review Safety Data Sheet (SDS) A->B C Determine Waste Characteristics (e.g., Flammable, Corrosive, Reactive, Toxic) B->C D Segregate Waste by Compatibility Class C->D E Select Appropriate Waste Container D->E F Label Container with Contents and Hazards E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I End: Waste Disposed H->I

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 22-Dehydroclerosteryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 22-Dehydroclerosteryl acetate (B1210297). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar sterol acetates, such as Cholesteryl acetate and Prednisolone acetate. A conservative approach is recommended, treating the compound as potentially hazardous.

I. Personal Protective Equipment (PPE)

Proper PPE is the final and a critical barrier against potential exposure. The following table summarizes the recommended PPE for handling 22-Dehydroclerosteryl acetate, which is presumed to be a powdered solid.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves, double-gloving recommended.Protects against skin contact. Double-gloving provides an additional layer of safety in case of a breach in the outer glove.
Eye Protection Safety glasses with side shields or chemical safety goggles.Prevents eye contact with airborne particles or splashes.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used, especially when handling the powder outside of a contained environment or when generating dust is likely.Protects the respiratory tract from inhalation of the powdered compound, which may cause irritation[1].
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.

A. Preparation:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, containers) and PPE are readily available.

  • Review SDS of Analogs: Familiarize yourself with the SDS of similar compounds like Cholesteryl acetate and Prednisolone acetate to understand potential hazards[1][2][3].

B. Weighing and Transfer:

  • Minimize Dust: Handle the powder gently to minimize the generation of dust.

  • Use Appropriate Tools: Use clean, dedicated spatulas and weighing boats.

  • Controlled Environment: Perform all weighing and transfer operations within a chemical fume hood or other ventilated enclosure.

C. Dissolving:

  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • Enclosed System: If possible, use a closed system for dissolution to prevent the release of vapors.

D. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste. The container should be compatible with the chemical.
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed waste bag for solid chemical waste.
Solutions of this compound Collect in a labeled, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.
Empty Containers If the container held acutely hazardous waste, it may require triple rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. Otherwise, dispose of in accordance with institutional guidelines.[4]

General Disposal Guidelines:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Clearly label all waste containers with the full chemical name and any associated hazards.

  • Do not dispose of this compound down the drain or in regular trash[5].

IV. Experimental Workflow and Safety Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety measures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don PPE Prep2 Prepare Work Area (Fume Hood) Prep1->Prep2 Handling1 Weigh Powder Prep2->Handling1 Handling2 Transfer to Vessel Handling1->Handling2 Handling3 Add Solvent Handling2->Handling3 Cleanup1 Decontaminate Work Area & Tools Handling3->Cleanup1 Cleanup2 Segregate & Label Waste Cleanup1->Cleanup2 Cleanup3 Dispose of Waste (Following Guidelines) Cleanup2->Cleanup3 Cleanup4 Doff PPE Cleanup3->Cleanup4 Cleanup5 Wash Hands Cleanup4->Cleanup5

Figure 1. Step-by-step workflow for handling this compound.

Safety_Logic cluster_hazard Potential Hazard cluster_controls Control Measures cluster_outcome Desired Outcome Hazard 22-Dehydroclerosteryl Acetate (Powder) Eng_Control Engineering Controls (Fume Hood) Hazard->Eng_Control Admin_Control Administrative Controls (SOPs, Training) Hazard->Admin_Control PPE_Control Personal Protective Equipment (PPE) Hazard->PPE_Control Outcome Researcher Safety & Minimized Exposure Eng_Control->Outcome Admin_Control->Outcome PPE_Control->Outcome

Figure 2. Hierarchy of controls for safe handling.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.